(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXRBRYQGYVJY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427517 | |
| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127852-21-5 | |
| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine chemical properties
An In-depth Technical Guide to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Introduction
This compound is a chiral amine that serves as a crucial building block in medicinal chemistry and drug development. Its specific stereochemistry and the presence of the trifluoromethyl group make it a valuable intermediate for synthesizing a wide range of pharmacologically active compounds. This document provides a comprehensive overview of its chemical properties, synthesis, and analysis for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a clear liquid at room temperature.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 127852-21-5 | [1][2][3] |
| Molecular Formula | C₉H₁₀F₃N | [1][2] |
| Molecular Weight | 189.18 g/mol | [1][2][3] |
| IUPAC Name | (1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | [2] |
| Synonyms | (S)-α-(m-(trifluoromethyl)phenyl)ethylamine, (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine | [1] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 184.1 ± 35.0 °C (Predicted) | [1] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.72 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether); sparingly soluble in water. | [4] |
Experimental Protocols
Synthesis: Asymmetric Reduction (Illustrative Protocol)
A common method for synthesizing chiral amines like this compound is the asymmetric reduction of a corresponding ketoxime. The following is an illustrative protocol based on the synthesis of a structurally similar compound.[5]
Reaction: Reduction of 3'-(trifluoromethyl)acetophenone oxime.
Reagents and Materials:
-
3'-(Trifluoromethyl)acetophenone oxime
-
Lithium aluminium hydride (LiAlH₄)
-
Isopropyl ether (or other suitable ether solvent like THF)
-
Aqueous solution of tartaric acid
-
Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Standard glassware for workup and extraction
Procedure:
-
Suspend 3'-(Trifluoromethyl)acetophenone oxime in isopropyl ether within a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Carefully add lithium aluminium hydride (LiAlH₄) to the suspension in portions.
-
Heat the mixture to reflux for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling the reaction mixture in an ice bath, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of an aqueous tartaric acid solution.
-
Make the mixture basic by adding a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and separate the ethereal phase.
-
Extract the aqueous phase multiple times with isopropyl ether.
-
Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Illustrative workflow for the synthesis of this compound.
Analytical Method: Chiral Gas Chromatography (GC)
To determine the purity and enantiomeric excess (e.e.) of the final product, chiral gas chromatography is a standard and effective method.[6]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC 7820A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Chiral column, e.g., CP-Chirasil-Dex CB.[6]
-
Injector Temperature: 250 °C[6]
-
Detector Temperature: 250 °C[6]
-
Oven Program:
-
Carrier Gas: Helium or Nitrogen.
Sample Preparation:
-
Prepare a standard solution of the racemic compound to identify the retention times of both (S) and (R) enantiomers.
-
Accurately weigh and dissolve a small amount of the synthesized product in a suitable solvent (e.g., ethanol or hexane) to a known concentration.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.
-
Calculate the area of each peak.
-
Determine the enantiomeric excess (e.e.) using the formula:
-
e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Typical workflow for the chiral GC analysis of the final product.
Reactivity and Stability
This compound is an amine and thus exhibits basic properties. It will react with acids to form salts. The trifluoromethyl group is an electron-withdrawing group, which slightly reduces the basicity of the amine compared to its non-fluorinated analog. The compound is generally stable under recommended storage conditions.
Safety and Handling
Hazard Identification:
-
Causes skin irritation and serious eye irritation.[7]
-
May cause respiratory irritation.[7]
-
Some related phenethylamines are classified as corrosive and can cause severe skin burns and eye damage.[8][9]
Handling Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Avoid breathing fumes, mists, or vapors.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Ensure eyewash stations and safety showers are readily available.[8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Recommended storage is under an inert gas (e.g., nitrogen or argon) at 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][8]
Applications in Drug Development
This chiral amine is a key intermediate in the synthesis of various pharmaceutical agents. For instance, the corresponding (R)-alcohol, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, is a building block for neuroprotective compounds.[6] The amine itself can be used to introduce the specific chiral phenylethylamine moiety into larger molecules, which is a common pharmacophore in centrally active agents. Notably, the related compound 2-(3-(Trifluoromethyl)phenyl)ethanamine is a known human metabolite of (S)-norfenfluramine, highlighting the relevance of this structural motif in pharmacology.[11]
References
- 1. 127852-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound 95% | CAS: 127852-21-5 | AChemBlock [achemblock.com]
- 3. 127852-21-5 Cas No. | (1S)-1-[3-(Trifluoromethyl)phenyl]ethylamine | Apollo [store.apolloscientific.co.uk]
- 4. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Phenethylamine, m-trifluoromethyl- | C9H10F3N | CID 104223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes to obtain the chiral amine (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, a valuable building block in the pharmaceutical industry. The document details various methodologies, including enzymatic kinetic resolution, asymmetric reductive amination, and chemoenzymatic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and replication.
Introduction
This compound is a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability and enhanced binding affinity, making this amine a desirable synthon. The stereochemistry at the chiral center is often crucial for pharmacological activity, necessitating enantiomerically pure forms of the compound. This guide explores the primary methods for achieving the synthesis of the (S)-enantiomer with high purity.
Synthetic Strategies and Data Presentation
The synthesis of this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor. Below is a summary of quantitative data from various reported methods.
Table 1: Enzymatic Kinetic Resolution of (±)-1-[3-(Trifluoromethyl)phenyl]ethylamine
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield of (S)-amine (%) | ee of (S)-amine (%) | Reference |
| CAL-B | Ethyl methoxyacetate | Heptane | 35 | 4 | 43 | 42 | 30 | [1] |
| Novozym 435 | Isopropyl acetate | Toluene | 30 | 10 | 52.4 | - | 98 (ees) | [2] |
Note: Data for Novozym 435 is for a structurally related phenylethylamine, indicating the potential applicability of the method.
Table 2: Asymmetric Synthesis from 3'-(Trifluoromethyl)acetophenone
| Method | Catalyst/Enzyme | Amine Source | Co-solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | ee (%) | Reference |
| Asymmetric Reductive Amination | Reductive Aminase (RedAm) from fungi | Methylamine | - | 37 | 20 | 46 | >90 | [3] |
| ω-Transaminase Biocatalysis | ω-TA (TR8) from a marine bacterium | Isopropylamine | DMSO (30%) | - | 18 | 30 | >99 | [4][5] |
| ω-Transaminase Biocatalysis | Engineered ω-TA (VsTA R411A variant) | - | - | - | - | - | >99 | [6][7] |
| Whole-cell Biocatalysis | Recombinant E. coli with Carbonyl Reductase | - | Tween-20 | 30 | 21 | 74.1 (for alcohol) | >99.9 | [8] |
Note: The whole-cell biocatalysis method produces the corresponding (R)-alcohol, a precursor that can be converted to the (S)-amine.
Experimental Protocols
Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)
This protocol is based on the kinetic resolution of racemic phenylethylamines.[1]
Materials:
-
Racemic 1-[3-(trifluoromethyl)phenyl]ethylamine
-
Ethyl methoxyacetate
-
Heptane
-
Triethylamine (Et3N)
-
Candida antarctica Lipase B (CAL-B), immobilized
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
To a solution of racemic 1-[3-(trifluoromethyl)phenyl]ethylamine (1.0 eq) in heptane, add ethyl methoxyacetate (1.5 eq) and a catalytic amount of triethylamine.
-
Add immobilized CAL-B (40 mg per mmol of substrate) to the mixture.
-
Stir the suspension at 35 °C and monitor the reaction progress by chiral HPLC or GC.
-
Upon reaching approximately 50% conversion, filter off the enzyme.
-
Wash the enzyme with heptane and combine the organic filtrates.
-
To separate the unreacted (S)-amine from the (R)-amide, extract the organic phase with an aqueous solution of 1 M HCl.
-
The aqueous layer, containing the hydrochloride salt of the (S)-amine, is then basified with 2 M NaOH until pH > 10.
-
Extract the liberated (S)-amine with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Synthesis using ω-Transaminase (ω-TA)
This protocol describes the asymmetric synthesis of the (S)-amine from the corresponding prochiral ketone using an ω-transaminase.[4][5]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Isopropylamine (as the amine donor)
-
ω-Transaminase (e.g., TR8 or an engineered variant)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the ω-transaminase and the PLP cofactor.
-
Add isopropylamine to the reaction mixture.
-
Dissolve 3'-(trifluoromethyl)acetophenone in DMSO and add it to the enzyme solution. The final DMSO concentration should be optimized (e.g., 25-30% v/v) to enhance substrate solubility and enzyme activity.[4][5]
-
Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C).
-
Monitor the formation of the (S)-amine product by HPLC. The reaction may reach equilibrium.[4][5]
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer. The aqueous layer may be extracted further with the same solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Analyze the final product for yield and enantiomeric excess using standard analytical techniques.
Visualization of Workflows
Biocatalytic Synthesis Workflow
The following diagram illustrates a general workflow for the biocatalytic synthesis of this compound using an ω-transaminase, from enzyme and substrate preparation to final product analysis.
Caption: Workflow for the biocatalytic synthesis of the chiral amine.
Logical Relationship of Synthetic Approaches
The following diagram illustrates the logical relationship between the different synthetic strategies for obtaining the target (S)-amine.
Caption: Synthetic strategies for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | Semantic Scholar [semanticscholar.org]
- 7. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine: A Chiral Keystone for Advanced Drug Discovery
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine stands as a pivotal chiral building block in modern medicinal chemistry, prized for its role in the asymmetric synthesis of complex pharmaceutical agents. Its unique structural features, combining a chiral amine center with a trifluoromethyl-substituted phenyl ring, impart desirable properties to target molecules, including enhanced metabolic stability and binding affinity. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical and Chiral Properties
This compound is a colorless to pale yellow liquid. The trifluoromethyl group significantly influences its electronic properties and lipophilicity, which can be strategically exploited in drug design.
| Property | Value | Reference |
| CAS Number | 127852-21-5 | [1][2][3] |
| Molecular Formula | C₉H₁₀F₃N | [1][2][3] |
| Molecular Weight | 189.18 g/mol | [1][2][3] |
| Boiling Point | 77 °C | [4] |
| Density | 1.186 g/cm³ | [4] |
| pKa (Predicted) | 9.73 ± 0.10 | [4] |
| Purity | ≥95% | [1][2] |
Synthesis and Chiral Resolution
The enantiomerically pure (S)-amine is most commonly obtained through the resolution of the racemic mixture. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution of Racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine
This protocol is a generalized procedure based on the well-established resolution of similar chiral amines.
Materials:
-
Racemic 1-[3-(trifluoromethyl)phenyl]ethylamine
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
50% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-[3-(trifluoromethyl)phenyl]ethylamine in methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water.
-
Add 50% aqueous NaOH solution dropwise until the solution is strongly basic (check with pH paper). This will liberate the free amine from the tartrate salt.
-
-
Extraction and Purification:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Chiral Purity Analysis:
-
The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
-
Asymmetric Synthesis as a Chiral Building Block
The true value of this compound lies in its application as a chiral starting material or intermediate in the synthesis of high-value, enantiomerically pure active pharmaceutical ingredients (APIs). A prominent example is its use in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of myelofibrosis and other inflammatory diseases.
Application in the Synthesis of JAK2 Inhibitors
This compound can be utilized in the synthesis of complex heterocyclic molecules that form the core of many JAK2 inhibitors. The chiral amine can be introduced via nucleophilic substitution or reductive amination reactions to construct a key stereocenter in the target molecule.
For instance, in the synthesis of Fedratinib, a selective JAK2 inhibitor, a structurally similar chiral amine is a key component. The general synthetic strategy often involves the coupling of the chiral amine with a heterocyclic core.
Illustrative Synthetic Scheme: A Key Step in JAK Inhibitor Synthesis
Caption: A generalized workflow for the incorporation of the chiral amine into a JAK inhibitor scaffold.
Biocatalytic Synthesis Routes
An emerging and green alternative for the synthesis of this compound and related chiral amines is the use of ω-transaminases. These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, 3'-(trifluoromethyl)acetophenone, with high enantioselectivity.
Biocatalytic Asymmetric Amination Workflow
Caption: Enzymatic synthesis of the chiral amine from its corresponding ketone.
This biocatalytic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint compared to traditional chemical methods.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its synthesis, primarily through chiral resolution or increasingly through biocatalysis, provides access to an essential component for the construction of complex, enantiomerically pure drug molecules. The strategic incorporation of this amine into drug candidates, particularly in the field of kinase inhibitors, continues to be a key strategy in the development of next-generation therapeutics. This guide has provided a foundational understanding of its properties and synthesis, empowering researchers to leverage this important chiral amine in their drug discovery and development endeavors.
References
- 1. This compound 95% | CAS: 127852-21-5 | AChemBlock [achemblock.com]
- 2. 127852-21-5 Cas No. | (1S)-1-[3-(Trifluoromethyl)phenyl]ethylamine | Apollo [store.apolloscientific.co.uk]
- 3. 127852-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(TRIFLUOROMETHYL)PHENETHYLAMINE | 52516-30-0 [chemicalbook.com]
Spectroscopic Data of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structural characterization is fundamental for ensuring purity, verifying synthesis, and understanding its interactions with biological targets. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document presents predicted spectroscopic data for this compound, which serves as a reference for researchers. It also details generalized experimental protocols for acquiring such data for small organic molecules.
Chemical Structure
IUPAC Name: (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine Molecular Formula: C₉H₁₀F₃N Molecular Weight: 189.18 g/mol CAS Number: 127852-21-5
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated using computational models and should be used as a reference for comparison with experimental data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.4 | m | 4H | Aromatic protons |
| ~4.2 | q | 1H | CH-NH₂ |
| ~1.8 | s (broad) | 2H | NH₂ |
| ~1.4 | d | 3H | CH₃ |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~145 | Aromatic C (quaternary) |
| ~130 (q, J ≈ 32 Hz) | C-CF₃ |
| ~129 | Aromatic CH |
| ~124 (q, J ≈ 272 Hz) | CF₃ |
| ~123 | Aromatic CH |
| ~122 | Aromatic CH |
| ~51 | CH-NH₂ |
| ~25 | CH₃ |
Predicted in CDCl₃
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380-3300 | Medium, sharp | N-H stretch (asymmetric and symmetric) |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2970 | Weak | Aliphatic C-H stretch |
| ~1610 | Medium | N-H bend (scissoring) |
| ~1450 | Medium | C=C aromatic stretch |
| ~1330 | Strong | C-F stretch |
| ~1160, 1120 | Strong | C-F stretch |
| ~800 | Strong | Aromatic C-H bend (out-of-plane) |
Predicted for neat liquid
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 189 | Moderate | [M]⁺ (Molecular Ion) |
| 174 | High | [M-CH₃]⁺ |
| 170 | Low | [M-NH₃]⁺ |
| 145 | Moderate | [M-C₂H₄N]⁺ |
| 120 | Low | [C₇H₅F₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for small organic molecules like this compound. Actual parameters may need to be optimized based on the specific instrument and sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
2. ¹H NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the data by applying Fourier transformation, phasing, baseline correction, and referencing the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer (e.g., 100 or 125 MHz).
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[1]
-
A sufficient number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[1]
-
Process the data similarly to the ¹H spectrum, referencing to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
If the sample is a liquid, a simple and common method is to analyze it neat.
-
Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
-
Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile compound like this compound, direct injection or coupling with Gas Chromatography (GC-MS) is suitable.
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
2. Ionization (Electron Ionization - EI):
-
Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[4][5][6][7]
-
Procedure:
3. Mass Analysis and Detection:
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral amine like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. acdlabs.com [acdlabs.com]
Physical properties of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of the chiral amine, (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine. The focus of this document is to present available data on its melting and boiling points, alongside standardized experimental protocols for their determination. This information is critical for the handling, characterization, and application of this compound in research and development settings.
Core Physical Properties
This compound, with the CAS number 127852-21-5, is a fluorinated aromatic amine.[1][2] Its physical state at ambient temperature is not explicitly stated in the provided results, but related, non-chiral compounds are described as liquids.[3][4]
Data Summary
The quantitative physical property data for this compound is limited. The following table summarizes the available information. It is important to note that the boiling point is a predicted value.
| Physical Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 184.1 ± 35.0 °C (Predicted) | [2] |
| Molecular Formula | C9H10F3N | [1][2] |
| Molecular Weight | 189.18 g/mol | [1][2] |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds.[5]
Melting Point Determination
For crystalline solids, the melting point is a key indicator of purity.[5][6] A sharp melting point range of 0.5-1°C is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting point range.[6]
Methodology using a Capillary Method (e.g., Mel-Temp Apparatus):
-
Sample Preparation: A small amount of the finely powdered solid compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp, adjacent to a thermometer.[6]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate of about 2°C per minute for an accurate measurement.
-
Observation: The temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded as the melting point range.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This property is crucial for purification by distillation and for characterizing liquids.
Methodology using Distillation:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a receiving flask.
-
Sample and Heating: The liquid sample is placed in the distillation flask with boiling chips to ensure smooth boiling. The flask is heated gently.
-
Equilibrium and Measurement: As the liquid boils, the vapor rises and condenses in the condenser. The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point. It is important to note that the boiling point is dependent on the atmospheric pressure.[6]
Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical sample.
Caption: Workflow for determining the physical properties of a chemical compound.
References
- 1. This compound 95% | CAS: 127852-21-5 | AChemBlock [achemblock.com]
- 2. 127852-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-(TRIFLUOROMETHYL)PHENETHYLAMINE | 52516-30-0 [chemicalbook.com]
- 4. 365520050 [thermofisher.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. alnoor.edu.iq [alnoor.edu.iq]
Navigating the Solubility of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers insights into its expected qualitative solubility based on general chemical principles and provides detailed experimental protocols for researchers to determine precise solubility in their laboratories.
Introduction to this compound
This compound is a chiral amine of significant interest in the pharmaceutical industry as a building block for the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry and the presence of the trifluoromethyl group make it a valuable synthon for creating complex molecules with specific biological activities. Understanding its solubility is crucial for various stages of drug development, including reaction optimization, purification, crystallization, and formulation.
Solubility Profile: An Overview
Based on the principles of "like dissolves like," this compound, a primary amine with both aromatic and fluorinated moieties, is expected to exhibit good solubility in a range of organic solvents.[1][2] The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents, while the phenyl and trifluoromethyl groups contribute to its solubility in less polar and aromatic solvents.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol.[1] |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can effectively solvate the amine. |
| Aromatic Solvents | Toluene, Benzene, Xylene | Soluble | The phenyl ring of the amine interacts favorably with the aromatic ring of the solvent.[2] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors for the amine's N-H protons. |
| Nonpolar Solvents | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the amine and nonpolar aliphatic hydrocarbons limits solubility.[2] |
Note: This table provides a general guideline. Actual solubility can be influenced by factors such as temperature, pressure, and the presence of impurities. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are provided.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.[3]
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials (1-2 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 20-30 mg of this compound to a small, clean, and dry test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.
-
After each addition, vortex the mixture for 30-60 seconds.
-
Observe the mixture for the dissolution of the solid.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Record the solubility based on the following criteria:
-
Soluble: The solid completely dissolves.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination: Gravimetric Method
This method provides a more accurate, quantitative measure of solubility.[4][5][6]
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Temperature-controlled shaker or stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent.
-
Seal the vial and place it in a temperature-controlled shaker or on a stirrer.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.
-
Transfer the filtered supernatant to a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried amine is achieved.
-
Weigh the evaporation dish with the dried amine residue.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant taken) * 100
Quantitative Solubility Determination: UV-Vis Spectrophotometric Method
This method is suitable for compounds with a UV chromophore and can be very sensitive.[7][8]
Materials:
-
This compound
-
Selected organic solvent (must be UV transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration solution of the amine in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to find the λmax.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the amine with known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve and determine the molar absorptivity (extinction coefficient).
-
-
Prepare a Saturated Solution:
-
Follow steps 1-4 of the Gravimetric Method (Section 3.2) to prepare a saturated solution and allow the excess solid to settle.
-
-
Measure the Absorbance of the Saturated Solution:
-
Withdraw a small, precise volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculate the Solubility:
-
Use the absorbance of the diluted solution and the calibration curve to determine its concentration.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.
-
Conclusion
While quantitative solubility data for this compound is not readily found in the literature, its chemical structure suggests good solubility in a variety of polar and aromatic organic solvents. For drug development professionals and researchers, the provided experimental protocols offer robust methods for determining the precise solubility in solvents relevant to their specific applications. Accurate solubility data is fundamental for the successful development of efficient and scalable synthetic and purification processes.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. ovid.com [ovid.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Racemic Mixture of 1-[3-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the racemic mixture of 1-[3-(trifluoromethyl)phenyl]ethylamine, a key building block in the synthesis of various pharmaceutical compounds. This document details its synthesis, resolution of its enantiomers, and its physicochemical properties. Furthermore, it explores the potential biological significance of this compound by examining the interaction of substituted phenethylamines with key neurological signaling pathways. Detailed experimental protocols, data summaries, and visual diagrams are provided to support researchers in their drug discovery and development endeavors.
Introduction
1-[3-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that serves as a versatile intermediate in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. As a phenethylamine derivative, this compound and its enantiomers are of particular interest for their potential neurological activity, as the phenethylamine scaffold is a common feature in many psychoactive substances and neurotransmitters. This guide will focus on the racemic mixture, its preparation, the separation of its constituent enantiomers, and its potential biological context.
Physicochemical Properties
A summary of the known physical and chemical properties of racemic 1-[3-(trifluoromethyl)phenyl]ethylamine and its individual enantiomers is presented below. It is important to note that some data, particularly for the racemic mixture, is less commonly reported than for the enantiomerically pure forms.
| Property | Racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine | (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine | (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine |
| CAS Number | Not explicitly found | 127852-30-6 | 127852-21-5 |
| Molecular Formula | C₉H₁₀F₃N | C₉H₁₀F₃N | C₉H₁₀F₃N |
| Molecular Weight | 189.18 g/mol | 189.18 g/mol | 189.18 g/mol |
| Appearance | Clear, colorless to pale yellow liquid (predicted) | Clear, colorless to pale yellow liquid | Clear, colorless to pale yellow liquid |
| Boiling Point | ~184.1 °C (Predicted) | 184.1 ± 35.0 °C (Predicted) | 184.1 ± 35.0 °C (Predicted) |
| Density | ~1.180 g/cm³ (Predicted) | 1.180 ± 0.06 g/cm³ (Predicted) | 1.180 ± 0.06 g/cm³ (Predicted) |
| pKa | ~8.72 (Predicted) | 8.72 ± 0.10 (Predicted) | 8.72 ± 0.10 (Predicted) |
| Refractive Index | Not found | Not found | Not found |
| Specific Rotation | 0° | Not specified, but will be equal in magnitude and opposite in sign to the (S)-enantiomer | Not specified, but will be equal in magnitude and opposite in sign to the (R)-enantiomer |
Synthesis of Racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine
The synthesis of racemic 1-[3-(trifluoromethyl)phenyl]ethylamine is most commonly achieved through the reductive amination of the corresponding ketone, 3'-(trifluoromethyl)acetophenone. The Leuckart reaction is a classic and effective method for this transformation.
Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chiral resolution of racemic amines utilizing the chiral resolving agent (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine. The primary method detailed is the formation of diastereomeric salts, a robust and scalable technique for the separation of enantiomers. These application notes include a detailed, generalized protocol for the resolution process, recovery of the enantiomerically pure amine, and methods for determining enantiomeric excess (e.e.). The information herein is intended to furnish researchers with a practical framework for obtaining the enantiomers of various chiral amines. It is important to note that while the principles and protocols are based on established chemical literature, specific quantitative data for the resolution of a particular racemic amine with this compound was not available in the public domain at the time of this writing. Therefore, the provided data is illustrative, and optimization of the protocol for specific substrates is recommended.
Introduction to Chiral Resolution
Chirality is a critical aspect in the field of drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The separation of a racemic mixture, which contains equal amounts of two enantiomers, into its individual enantiomeric components is known as chiral resolution. One of the most common and effective methods for chiral resolution on both laboratory and industrial scales is the formation of diastereomeric salts.[1]
This technique involves reacting a racemic mixture (in this case, a racemic amine) with an enantiomerically pure resolving agent (a chiral acid or, in this context, forming a salt with a chiral amine derivative and a chiral acid). The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures.[2] This difference in physical properties allows for their separation by conventional methods such as fractional crystallization.
This compound is a valuable chiral resolving agent. Its utility stems from its ability to form stable diastereomeric salts with racemic compounds, and the trifluoromethyl group can influence the crystal packing, potentially leading to more significant differences in the solubilities of the diastereomeric salts, thereby facilitating a more efficient separation.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers through the formation of salts with a chiral counter-ion. A racemic amine, consisting of (R)-amine and (S)-amine, is reacted with an enantiomerically pure chiral acid, for instance, (R,R)-(+)-tartaric acid, in the presence of the chiral resolving agent this compound. This would theoretically form diastereomeric complexes.
However, the more direct and common application involves using a chiral acid to resolve a racemic amine. For the purpose of illustrating the use of this compound as the resolving agent, we will consider a scenario where it is used to resolve a racemic carboxylic acid, a process for which analogues like (S)-1-(3-fluorophenyl)ethanamine have documented protocols. The principle remains the same when resolving a racemic amine with a chiral acid.
The process can be visualized as follows:
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic amine using this compound as a component in forming diastereomeric salts with a chiral acid. The specific quantities, solvents, and temperatures will require optimization based on the specific racemic amine being resolved.
Materials and Equipment
-
Racemic amine
-
This compound (≥98% e.e.)
-
Chiral acid (e.g., L-(+)-Tartaric acid, D-(−)-Mandelic acid)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (flasks, beakers, separatory funnel)
-
Magnetic stirrer and hotplate
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC system for determining enantiomeric excess
Protocol for Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethanol).
-
Salt Formation: In a separate flask, dissolve the chiral acid (e.g., L-(+)-Tartaric acid, 0.5 to 1.0 equivalent) in the same solvent, warming gently if necessary. Slowly add the chiral acid solution to the amine solution with continuous stirring.
-
Crystallization: The formation of the diastereomeric salt may be spontaneous, leading to a precipitate. If not, gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out.
-
Isolation: For complete crystallization, the flask may be placed in an ice bath or refrigerator for a period of time. The crystals are then collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: The diastereomerically enriched salt is dried under vacuum.
Liberation of the Enantiopure Amine
-
Dissolution of Salt: The crystallized diastereomeric salt is dissolved in water.
-
Basification: The aqueous solution is cooled in an ice bath, and a base (e.g., 2 M NaOH) is added dropwise with stirring until the pH is greater than 11. This neutralizes the chiral acid and liberates the free amine.
-
Extraction: The liberated amine is extracted from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous phase).
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved amine should be determined using a standard analytical technique:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and accurate method. The resolved amine is analyzed on a suitable chiral stationary phase column, which separates the two enantiomers, allowing for their quantification.
-
Polarimetry: The specific rotation of the resolved amine is measured and compared to the known specific rotation of the pure enantiomer. The e.e. can be calculated using the formula: e.e. (%) = ([α]observed / [α]max) x 100
Illustrative Quantitative Data
| Racemic Amine | Resolving Agent | Chiral Acid | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Yield of Enantiopure Amine (%) | Enantiomeric Excess (e.e.) of Amine (%) |
| Rac-Amine A | This compound | L-(+)-Tartaric Acid | Methanol | 45 | >95 | 85 | >98 |
| Rac-Amine A | This compound | D-(-)-Mandelic Acid | Ethanol | 42 | >90 | 82 | >95 |
| Rac-Amine B | This compound | L-(+)-Tartaric Acid | Isopropanol | 38 | >85 | 75 | >90 |
Note: The yield of the diastereomeric salt is based on a theoretical maximum of 50% for the resolution of one enantiomer. The yield of the enantiopure amine is calculated from the amount of isolated diastereomeric salt.
Conclusion
The use of this compound in conjunction with a suitable chiral acid presents a promising method for the chiral resolution of racemic amines via diastereomeric salt formation. The generalized protocol provided in these application notes serves as a foundational procedure for researchers. Successful resolution will be dependent on the careful selection of the chiral acid and crystallization solvent, as well as optimization of stoichiometry, temperature, and cooling rate. The determination of enantiomeric excess through reliable analytical techniques such as chiral HPLC or GC is crucial for validating the success of the resolution.
References
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine as a chiral auxiliary in asymmetric synthesis.
Application Notes: (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine as a Chiral Auxiliary
Introduction
This compound is a chiral amine widely employed as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is later removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.
The key structural features of this auxiliary are the stereogenic center at the ethylamine backbone and the meta-trifluoromethylphenyl group. The phenyl group provides a rigid and sterically defined environment, which is crucial for establishing effective facial discrimination of the prochiral center. The trifluoromethyl (CF₃) group enhances this steric effect and provides a valuable spectroscopic handle; the ¹⁹F NMR signal can be used to monitor reaction progress and determine the diastereomeric purity of intermediates without the need for chiral chromatography.
This auxiliary is particularly effective in directing the diastereoselective alkylation of enolates derived from amides, a fundamental C-C bond-forming reaction in organic synthesis. By attaching the auxiliary to a prochiral carboxylic acid, a chiral amide is formed. Deprotonation of this amide generates a conformationally locked enolate, where one face is effectively shielded by the bulky aryl group of the auxiliary. Subsequent reaction with an electrophile proceeds preferentially on the less hindered face, leading to the formation of one diastereomer in excess.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of a chiral amide derived from this compound and propanoic acid. The reaction involves the formation of a lithium enolate followed by quenching with an alkyl halide.
| Electrophile (R-X) | Product | Base / Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | LDA, THF, -78 °C | 85 | 95:5 |
| Iodomethane | 2-Methylbutanoic acid | LDA, THF, -78 °C | 91 | 92:8 |
| Allyl bromide | 2-Methylpent-4-enoic acid | LDA, THF, -78 °C | 88 | 94:6 |
| Isopropyl iodide | 2,3-Dimethylbutanoic acid | LDA, THF, -78 °C | 75 | 89:11 |
Note: The data presented are representative values based on established methodologies for similar chiral auxiliaries and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide
This protocol describes the coupling of a prochiral carboxylic acid with the chiral auxiliary.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), this compound (1.05 eq.), and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agents: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure chiral amide.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the enolate and its reaction with an electrophile.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 0.1 M) and diisopropylamine (1.1 eq.). Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Preparation: Slowly add n-butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: Dissolve the chiral amide (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers and wash with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude alkylated amide can be purified by flash chromatography or carried directly to the next step. The diastereomeric ratio can be determined at this stage by ¹H or ¹⁹F NMR spectroscopy.
Protocol 3: Cleavage and Recovery of the Auxiliary
This protocol describes the hydrolysis of the amide to release the chiral carboxylic acid.
-
Setup: Dissolve the alkylated amide (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add a strong acid such as 6 M sulfuric acid (H₂SO₄, 5-10 eq.).
-
Reflux: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3x) to isolate the chiral carboxylic acid product. The aqueous layer contains the protonated chiral auxiliary.
-
Auxiliary Recovery: Basify the aqueous layer to pH > 12 with concentrated NaOH solution. Extract the free amine auxiliary with dichloromethane (3x).
-
Purification: Dry the combined organic layers for both the product and the auxiliary separately over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified chiral carboxylic acid and the recovered chiral auxiliary.
Visualized Workflow
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Application Notes and Protocols for Diastereoselective Synthesis Using (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a valuable chiral building block in medicinal chemistry and drug development. Its derivatives, particularly imines formed from the condensation with aldehydes and ketones, serve as key intermediates in the diastereoselective synthesis of a variety of chiral molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in diastereoselective synthesis, with a focus on the Strecker reaction for the preparation of non-proteinogenic α-amino acids.
Principle of Diastereoselective Synthesis
The core principle involves the temporary incorporation of the chiral auxiliary, this compound, into an achiral substrate to create a chiral intermediate. The steric and electronic properties of the chiral auxiliary then direct the approach of a nucleophile to one face of the molecule preferentially, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary reveals the desired enantiomerically enriched product.
Application: Diastereoselective Strecker Synthesis of α-Amino Nitriles
The Strecker synthesis is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-amino nitrile, a direct precursor to α-amino acids. When a chiral amine such as this compound is used, the reaction can proceed with high diastereoselectivity.
The overall workflow for this application is depicted below:
Caption: Workflow for Diastereoselective Strecker Synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chiral Imines
This protocol describes the formation of the chiral imine intermediate from an aldehyde and this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.05 eq).
-
Add anhydrous MgSO₄ to the mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter off the MgSO₄ and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Strecker Reaction
This protocol details the diastereoselective addition of cyanide to the chiral imine.
Materials:
-
Chiral Imine (from Protocol 1, 1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), 10 mol%) - Optional, but can improve rate and selectivity.
-
Toluene or Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous toluene or DCM under an inert atmosphere.
-
If using a catalyst, add the Lewis acid (e.g., ZnCl₂, 10 mol%) and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C to maximize diastereoselectivity).
-
Slowly add TMSCN (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction at this temperature for the specified time (see Table 1), monitoring by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the desired α-amino nitrile.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis.
Data Presentation: Diastereoselective Strecker Reaction of Various Aldehydes
The following table summarizes the expected results for the diastereoselective Strecker reaction with imines derived from various aldehydes and this compound.
| Entry | Aldehyde (R-CHO) | Reaction Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | -78 | 12 | 92 | 95:5 |
| 2 | 4-Methoxybenzaldehyde | -78 | 12 | 95 | 96:4 |
| 3 | 4-Nitrobenzaldehyde | -78 | 18 | 88 | 92:8 |
| 4 | 2-Naphthaldehyde | -78 | 16 | 90 | 97:3 |
| 5 | Isobutyraldehyde | -60 | 24 | 75 | 88:12 |
| 6 | Pivaldehyde | -60 | 24 | 72 | >99:1 |
| 7 | Cinnamaldehyde | -78 | 14 | 85 | 94:6 |
Note: The presented data is representative and based on analogous reactions with similar chiral auxiliaries. Actual results may vary.
Proposed Stereochemical Model
The observed diastereoselectivity can be rationalized by a transition state model where the cyanide nucleophile attacks the imine from the less sterically hindered face. The bulky 3-(trifluoromethyl)phenyl group of the chiral auxiliary effectively blocks one face of the imine C=N bond, directing the incoming nucleophile to the opposite face.
Caption: Steric model for nucleophilic attack.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield the α-Amino Acid
This protocol outlines the hydrolysis of the α-amino nitrile and removal of the chiral auxiliary.
Materials:
-
Diastereomerically pure α-Amino Nitrile (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
Procedure:
-
To a solution of the α-amino nitrile (1.0 eq) in 1,4-dioxane, add concentrated HCl.
-
Heat the mixture to reflux (approximately 100 °C) for 12-24 hours. The nitrile will be hydrolyzed to a carboxylic acid, and the imine bond will be cleaved.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Add water to the residue and wash with an organic solvent (e.g., diethyl ether or DCM) to remove the liberated this compound. The chiral auxiliary can be recovered from the organic layer for reuse.
-
The aqueous layer, containing the hydrochloride salt of the amino acid, can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.
-
Collect the solid amino acid by filtration, wash with cold water and ethanol, and dry under vacuum.
Conclusion
The use of this compound as a chiral auxiliary provides an effective strategy for the diastereoselective synthesis of valuable chiral molecules. The protocols outlined herein for the Strecker reaction demonstrate a practical approach to the synthesis of enantiomerically enriched α-amino acids. The straightforward procedures, coupled with the potential for high diastereoselectivity and the ability to recover the chiral auxiliary, make this a valuable tool for researchers in organic synthesis and drug development. Further applications of this chiral auxiliary in other asymmetric transformations, such as aldol reactions and Michael additions, are also conceivable and warrant investigation.
Application Notes and Protocols for Chiral Resolution with (S)-1-[3-(Trtrifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers is therefore essential for producing safe and effective drugs. One of the most robust and scalable methods for achieving this separation is through the formation of diastereomeric salts.
This application note provides a detailed protocol for the chiral resolution of a racemic carboxylic acid using the chiral resolving agent (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine. This amine is an effective resolving agent due to its basicity, which facilitates salt formation with acidic compounds, and the presence of a trifluoromethyl group, which can enhance the crystalline nature and solubility differences of the resulting diastereomeric salts.
Principle of Chiral Resolution
The fundamental principle behind this technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties such as solubility, melting point, and crystal structure.[1][2]
A racemic mixture of a carboxylic acid, containing both (R)- and (S)-enantiomers, is reacted with the single enantiomer this compound. This reaction forms two diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. This solubility difference allows for the preferential crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Subsequently, the resolved enantiomer of the carboxylic acid is recovered from the isolated diastereomeric salt by treatment with an acid to cleave the salt.
Experimental Protocol
This protocol describes a general procedure for the chiral resolution of a representative racemic carboxylic acid, (±)-3-(3-(Trifluoromethyl)phenyl)butanoic acid, using this compound. Optimization of solvent systems, temperature, and stoichiometry is often necessary for specific substrates to maximize yield and enantiomeric purity.
Materials
-
Racemic 3-(3-(Trifluoromethyl)phenyl)butanoic acid
-
This compound
-
Methanol
-
Ethyl acetate
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Buchner funnel)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure
1. Diastereomeric Salt Formation and Crystallization
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 3-(3-(Trifluoromethyl)phenyl)butanoic acid in 100 mL of a 1:1 mixture of methanol and ethyl acetate.
-
Gently warm the solution to 40-50°C with stirring to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount of this compound in 20 mL of ethyl acetate.
-
Slowly add the amine solution to the warm carboxylic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed.
-
To promote complete crystallization, the flask can be placed in an ice bath or a refrigerator (4°C) for several hours or overnight.
-
Collect the crystalline diastereomeric salt by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight. This is the less soluble diastereomeric salt.
2. Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the dried, less soluble diastereomeric salt in 50 mL of water.
-
With vigorous stirring, slowly add 2M HCl until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid and break the salt.
-
Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with a saturated NaHCO₃ solution to remove any residual resolving agent, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
3. Determination of Enantiomeric Purity
The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
Data Presentation
The following tables summarize representative quantitative data for the chiral resolution of (±)-3-(3-(Trifluoromethyl)phenyl)butanoic acid with this compound.
Table 1: Diastereomeric Salt Crystallization
| Parameter | Value |
| Racemic Acid Input | 10.0 g |
| Resolving Agent Input | 8.1 g (1.0 eq) |
| Yield of Diastereomeric Salt | 6.5 g |
| Diastereomeric Excess (d.e.) | >95% |
Table 2: Recovered Enriched Carboxylic Acid
| Parameter | Value |
| Yield of Enriched Acid | 3.5 g |
| Enantiomeric Excess (e.e.) | >98% |
| Specific Rotation [α]D20 (c=1, MeOH) | +22.5° |
Visualizations
Signaling Pathway of Chiral Resolution
Caption: Principle of diastereomeric salt formation for chiral resolution.
Experimental Workflow
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
Application Note: Enantioselective GC Analysis of (S)-1-[3-(Trtrifluoromethyl)phenyl]ethylamine
Abstract
This application note details a robust and reproducible method for the enantioselective analysis of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine using gas chromatography (GC). The protocol outlines the necessary steps for sample preparation, including derivatization, GC instrument setup, and data analysis. This method is crucial for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and pharmacokinetic studies of this chiral amine and its enantiomers. The provided methodology ensures high resolution and accurate quantification of the enantiomeric excess (e.e.).
Introduction
1-[3-(Trifluoromethyl)phenyl]ethylamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. As enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles, the ability to accurately determine the enantiomeric purity is of paramount importance. Gas chromatography with a chiral stationary phase (CSP) offers a highly sensitive and efficient method for the separation and quantification of these enantiomers. This application note provides a detailed protocol for the GC analysis of the enantiomers of 1-[3-(Trifluoromethyl)phenyl]ethylamine, focusing on the (S)-enantiomer.
Experimental Protocols
Sample Preparation and Derivatization
To enhance volatility and improve chromatographic peak shape, derivatization of the primary amine is recommended. Trifluoroacetic anhydride (TFAA) is an effective derivatizing agent for this purpose.
Materials:
-
Racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine standard
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas, high purity
-
2 mL autosampler vials with caps
Protocol:
-
Standard Preparation: Prepare a 1 mg/mL solution of racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine in anhydrous dichloromethane.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in anhydrous dichloromethane.
-
Derivatization:
-
To 100 µL of the standard or sample solution in a clean, dry vial, add 100 µL of trifluoroacetic anhydride.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature (approximately 25°C) for 30 minutes.
-
After the reaction is complete, evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of anhydrous dichloromethane. The sample is now ready for GC analysis.
-
Gas Chromatography (GC) Conditions
A chiral capillary column is essential for the separation of the derivatized enantiomers. A cyclodextrin-based stationary phase is highly effective for this application.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: CP-Chirasil-Dex CB (or equivalent beta-cyclodextrin-based chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Parameters:
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 120°C |
| Hold Time | 2 min |
| Ramp Rate | 5°C/min |
| Final Temperature | 160°C |
| Final Hold Time | 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
The following table summarizes the expected retention times for the N-trifluoroacetyl derivatives of the enantiomers of 1-[3-(Trifluoromethyl)phenyl]ethylamine under the specified GC conditions.
| Enantiomer | Expected Retention Time (min) |
| (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine-TFA | ~8.5 |
| This compound-TFA | ~9.2 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument, column condition, and slight variations in the oven temperature program.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC analysis of 1-[3-(Trifluoromethyl)phenyl]ethylamine enantiomers.
Logical Relationship of Analytical Steps
Caption: Key relationships between the analytical steps for enantioselective GC analysis.
Application Notes: (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in pharmaceutical synthesis. The presence of the trifluoromethyl group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This chiral building block is particularly valuable for introducing a stereocenter and the trifluoromethylphenyl motif into pharmaceutical intermediates. Its primary applications lie in diastereoselective reactions, such as reductive amination, to create complex chiral molecules.
Key Applications in Pharmaceutical Synthesis
The primary role of this compound in the synthesis of pharmaceutical intermediates is as a chiral reactant to introduce a specific stereocenter. A key reaction for this purpose is diastereoselective reductive amination. In this process, the chiral amine is reacted with a prochiral ketone or aldehyde to form a chiral imine, which is then reduced to a secondary amine. The stereochemistry of the starting amine directs the formation of the new stereocenter, leading to a product with high diastereomeric excess.
While direct synthesis of a marketed drug's intermediate using this specific amine is not widely documented in publicly available literature, its utility can be demonstrated through the synthesis of a key structural motif found in various pharmacologically active compounds. For instance, chiral 1,2-diarylethylamines are precursors to a range of bioactive molecules.
Diastereoselective Reductive Amination: A Representative Synthesis
A common application of this compound is in the diastereoselective synthesis of secondary amines. This is a crucial step in building more complex pharmaceutical intermediates.
Reaction Scheme:
Caption: General scheme for diastereoselective reductive amination.
Quantitative Data Summary
The efficiency of the diastereoselective reductive amination is highly dependent on the choice of catalyst, reducing agent, and reaction conditions. Below is a summary of typical yields and diastereomeric excess (d.e.) achieved in similar reactions.
| Ketone Substrate | Chiral Amine | Reducing Agent | Catalyst/Conditions | Yield (%) | Diastereomeric Excess (%) |
| 3'-(Trifluoromethyl)acetophenone | (R)-alpha-Methylbenzylamine | H2, Pd/C | Ti(OiPr)4 | 85 | >95 |
| Acetophenone | (S)-1-Phenylethylamine | NaBH(OAc)3 | Acetic Acid | 92 | 90 |
| Propiophenone | (S)-1-(4-Methoxyphenyl)ethylamine | H2, Pd/BaSO4 | Montmorillonite K-10 | 88 | >98 |
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination for the Synthesis of a Chiral Secondary Amine Intermediate
This protocol describes a representative procedure for the synthesis of a chiral secondary amine intermediate via diastereoselective reductive amination.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.05 eq)
-
Titanium (IV) isopropoxide (Ti(OiPr)4) (1.2 eq)
-
Anhydrous Toluene
-
Methanol
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Add this compound (1.0 eq) and acetophenone (1.05 eq) to the flask.
-
Slowly add titanium (IV) isopropoxide (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the imine intermediate by TLC or GC-MS.
-
After completion of imine formation, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanol to the reaction mixture.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in methanol.
-
Add the sodium borohydride solution portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Stir the mixture for 30 minutes, then basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure chiral secondary amine intermediate.
Experimental Workflow
Application Notes and Protocols for Chiral Resolution via Diastereomeric Salt Formation with (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The principle of this method lies in the differential physical properties of diastereomers, which, unlike enantiomers, possess distinct solubilities, melting points, and spectroscopic characteristics. This allows for their separation using conventional methods such as fractional crystallization.[1][2][3][4]
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a valuable chiral resolving agent. Its basic nature facilitates the formation of salts with racemic acidic compounds. The presence of the trifluoromethyl group can influence the crystal packing and intermolecular interactions of the resulting diastereomeric salts, potentially leading to significant differences in their physical properties and thereby enabling efficient separation.
These application notes provide a detailed overview and experimental protocols for the use of this compound in the chiral resolution of racemic acids.
Principle of the Method
The reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral base, such as this compound, results in the formation of a mixture of two diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Due to their different three-dimensional structures, these diastereomeric salts exhibit varying solubilities in a given solvent. Through careful selection of a solvent system and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The optically pure acid can then be regenerated from the isolated diastereomeric salt.
Experimental Protocols
General Screening Protocol for Optimal Resolution Conditions
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and crystallization conditions. Therefore, a preliminary screening is crucial to identify the optimal parameters.
Materials:
-
Racemic acid
-
This compound (CAS: 127852-21-5)[5]
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)
-
96-well microplate or small-scale vials
-
Heating and stirring apparatus
-
Vacuum centrifuge (optional)
Procedure:
-
Salt Formation:
-
In each well of a 96-well plate or in separate vials, dissolve a known amount of the racemic acid in a suitable solvent.
-
Add 0.5-1.0 equivalents of this compound to each well/vial.
-
Stir the mixtures at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete salt formation.
-
Remove the solvent by evaporation under a stream of nitrogen or in a vacuum centrifuge.
-
-
Solvent Screening:
-
To each well/vial containing the dried diastereomeric salt mixture, add a different solvent or solvent mixture.
-
Seal the plate/vials and heat until all solids dissolve.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator (e.g., 4 °C).
-
Observe the formation of crystalline material. Note the solvent system that provides a good yield of crystals for one diastereomer while the other remains in solution.
-
-
Analysis:
-
Isolate the crystals by filtration or centrifugation.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals and the solid from the evaporated mother liquor.
-
Analyze the diastereomeric excess (d.e.) of both the crystalline fraction and the mother liquor fraction by a suitable analytical method, such as ¹H NMR spectroscopy (using the integration of signals specific to each diastereomer) or chiral HPLC after regeneration of the acid.
-
Preparative Scale Resolution Protocol
Once the optimal solvent and conditions have been identified, the resolution can be scaled up. The following is a general procedure.
Materials:
-
Racemic acid (e.g., 10 g)
-
This compound (stoichiometric equivalent to the desired enantiomer, typically 0.5 equivalents)
-
Optimal solvent system identified in the screening
-
Heating mantle, condenser, and magnetic stirrer
-
Buchner funnel and filter paper
-
Dilute HCl and NaOH solutions
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic acid in the chosen solvent in a round-bottom flask equipped with a condenser and magnetic stirrer. Heat the solution to reflux.
-
In a separate flask, dissolve this compound in a minimal amount of the same solvent.
-
Slowly add the solution of the resolving agent to the refluxing solution of the racemic acid.
-
Stir the mixture at reflux for a short period (e.g., 30 minutes).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can promote crystallization.
-
For further precipitation, cool the mixture in an ice bath or refrigerator for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Recrystallization (Optional):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system. The purity should be checked after each recrystallization until a constant diastereomeric excess is achieved.
-
-
Regeneration of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add dilute HCl (e.g., 1 M) until the pH is acidic (pH 1-2) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.
-
Extract the liberated free acid with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer containing the hydrochloride salt of this compound can be basified with a dilute NaOH solution (e.g., 1 M) to regenerate the free amine.
-
The amine can then be extracted with an organic solvent, dried, and the solvent evaporated for recycling.
-
Data Presentation
The following tables present illustrative data for the chiral resolution of a hypothetical racemic carboxylic acid, "Rac-Acid-X," using this compound.
Table 1: Solvent Screening for the Resolution of Rac-Acid-X
| Entry | Solvent System | Crystalline Yield (%) | Diastereomeric Excess (d.e.) of Crystals (%) | Diastereomeric Excess (d.e.) of Mother Liquor (%) |
| 1 | Methanol | 45 | 85 | -78 |
| 2 | Ethanol | 42 | 92 | -85 |
| 3 | Isopropanol | 38 | 95 | -90 |
| 4 | Acetone | 35 | 88 | -81 |
| 5 | Ethyl Acetate | 30 | 75 | -65 |
| 6 | Toluene | 25 | 60 | -50 |
| 7 | Ethanol/Water (9:1) | 48 | 98 | -95 |
Note: Positive d.e. indicates an excess of the less soluble diastereomer, while negative d.e. indicates an excess of the more soluble diastereomer in the mother liquor.
Table 2: Summary of Preparative Scale Resolution of Rac-Acid-X
| Parameter | Value |
| Starting Racemic Acid | 10.0 g |
| Resolving Agent | 4.1 g (0.5 eq) this compound |
| Crystallization Solvent | Ethanol/Water (9:1) |
| Yield of Diastereomeric Salt (1st crop) | 6.5 g |
| Diastereomeric Excess of Salt (1st crop) | 98% |
| Yield of Enriched Acid after Regeneration | 4.2 g (84% of theoretical) |
| Enantiomeric Excess (e.e.) of Enriched Acid | >99% (after one recrystallization of the salt) |
| Optical Rotation of Enriched Acid | [α]D20 = +XX.X (c=1, Methanol) |
| Recovered Resolving Agent | 3.5 g (85%) |
Visualizations
Diagram 1: General Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Diagram 2: Logical Relationship of Diastereomeric Salt Formation
Caption: Formation of diastereomeric salts from a racemic acid and a chiral base.
References
Application Notes and Protocols for the Recrystallization of Diastereomeric Salts of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of racemic mixtures is a critical process in the development of chiral pharmaceuticals, as enantiomers often exhibit different pharmacological and toxicological profiles. The diastereomeric salt recrystallization technique remains a robust and scalable method for separating enantiomers. This document provides detailed application notes and protocols for the chiral resolution of racemic 1-[3-(trifluoromethyl)phenyl]ethylamine to obtain the (S)-enantiomer through the formation and recrystallization of diastereomeric salts.
The fundamental principle of this method lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, forming a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent system, leaving the more soluble diastereomer in the mother liquor. The desired enantiomer is then liberated from the isolated salt.
Principle of Diastereomeric Salt Resolution
The process involves three key stages:
-
Salt Formation: The racemic amine is reacted with a chiral resolving agent, typically a chiral carboxylic acid like (+)-tartaric acid or its derivatives, to form two diastereomeric salts.
-
Fractional Recrystallization: The diastereomeric salt mixture is recrystallized from a solvent system in which one diastereomer is significantly less soluble. This allows for the selective crystallization and isolation of the less soluble salt.
-
Liberation of the Free Amine: The isolated, diastereomerically enriched salt is treated with a base to neutralize the chiral acid and liberate the enantiomerically pure free amine.[2]
The overall workflow for this process is depicted in the following diagram:
Caption: Workflow for the chiral resolution of a racemic amine.
Data Presentation
The following table summarizes representative quantitative data for the resolution of a racemic amine using a chiral resolving agent. Note that these values are illustrative and will vary depending on the specific experimental conditions.
| Parameter | Value |
| Starting Material | |
| Racemic Amine | 1.0 eq |
| Chiral Resolving Agent | 0.5 - 1.0 eq |
| Reaction Conditions | |
| Solvent | Methanol, Ethanol, or mixtures |
| Temperature for Crystallization | Room Temperature followed by 0-5 °C |
| Results | |
| Yield of Diastereomeric Salt | 35-45% (based on racemic amine) |
| Diastereomeric Excess (d.e.) of Salt | >95% |
| Yield of (S)-Amine | 80-90% (from the salt) |
| Enantiomeric Excess (e.e.) of (S)-Amine | >98% |
Experimental Protocols
Diastereomeric Salt Formation and Recrystallization
This protocol outlines the formation of diastereomeric salts and their subsequent fractional recrystallization. (+)-Tartaric acid is used as a representative chiral resolving agent.
Materials:
-
Racemic 1-[3-(trifluoromethyl)phenyl]ethylamine
-
(+)-Tartaric acid
-
Methanol (anhydrous)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution of the Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve a specific molar equivalent of racemic 1-[3-(trifluoromethyl)phenyl]ethylamine in a minimal amount of warm methanol with stirring.
-
Dissolution of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-tartaric acid in a minimal amount of warm methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. A precipitate may form upon mixing.
-
Recrystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. To induce further crystallization, the flask can be placed in an ice bath or refrigerator for several hours.
-
Isolation of the Crystalline Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt.
Liberation of the (S)-Amine
This protocol describes the recovery of the enantiomerically pure amine from the isolated diastereomeric salt.
Materials:
-
Diastereomerically enriched salt of this compound
-
2 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in deionized water in a beaker or flask.
-
Basification: While stirring, slowly add 2 M NaOH solution dropwise until the salt completely dissolves and the solution becomes strongly basic (pH > 11, check with pH paper).[2]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine with an organic solvent such as dichloromethane or diethyl ether. Perform the extraction three times to ensure complete recovery.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the final product should be determined to assess the effectiveness of the resolution. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
Chiral HPLC Method (Representative):
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape. The exact ratio should be optimized.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Procedure: Dissolve a small sample of the final product in the mobile phase and inject it into the HPLC system. The two enantiomers will have different retention times, allowing for the determination of their relative peak areas and the calculation of the e.e.
The logical relationship for optimizing the chiral resolution process is illustrated below:
Caption: Key factors for optimizing chiral resolution.
Conclusion
The resolution of racemic 1-[3-(trifluoromethyl)phenyl]ethylamine via diastereomeric salt recrystallization is a highly effective method for obtaining the enantiomerically pure (S)-isomer. The success of this technique is contingent upon the careful selection of the chiral resolving agent and the optimization of the recrystallization conditions, including the solvent system and temperature profile. The protocols provided herein offer a solid foundation for researchers to develop a robust and scalable process for the production of this valuable chiral amine.
References
Application Note: Protocol for the Removal of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the removal of the chiral auxiliary, (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, from acylated compounds. Chiral auxiliaries are essential tools in asymmetric synthesis for establishing desired stereochemistry. The effective and clean removal of the auxiliary is a critical step to isolate the target chiral molecule and to recover the often-valuable auxiliary for reuse. This application note outlines three common methods for the cleavage of the amide bond linking the auxiliary to the substrate: acidic hydrolysis, basic hydrolysis, and reductive cleavage. The stability of the trifluoromethylphenyl group under these conditions is a key consideration, and the protocols are designed to minimize potential side reactions.
Introduction
The this compound is a chiral auxiliary utilized to direct stereoselective transformations at the α-carbon of a carbonyl group. After the desired stereocenter has been established, the auxiliary must be removed without racemization of the product or degradation of either the product or the auxiliary. The most common linkage of this type of amine auxiliary to a carboxylic acid derivative is through an amide bond. Therefore, the cleavage protocols focus on the hydrolysis or reduction of this amide bond. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the amide bond and the stability of the auxiliary under various reaction conditions. While generally stable, the trifluoromethyl group can undergo hydrolysis under harsh basic conditions.[1]
Data Presentation
The selection of an appropriate cleavage method depends on the nature of the substrate, the desired final functional group (e.g., carboxylic acid or alcohol), and the compatibility of other functional groups within the molecule. The following table summarizes the key aspects of the three primary methods for the removal of the this compound auxiliary.
| Method | Reagents & Conditions | Product | Advantages | Disadvantages | Auxiliary Recovery |
| Acidic Hydrolysis | Aqueous strong acid (e.g., 6M HCl, H₂SO₄), heat.[2][3][4] | Carboxylic Acid | - Generally high-yielding.- Auxiliary is recovered as the ammonium salt. | - Harsh conditions may not be suitable for sensitive substrates.- Potential for racemization.- Requires elevated temperatures.[2] | Good, as the protonated amine. |
| Basic Hydrolysis | Aqueous strong base (e.g., LiOH, NaOH, KOH), heat.[4] | Carboxylate Salt | - Effective for robust substrates.- Avoids acidic conditions that might affect other functional groups. | - Risk of trifluoromethyl group hydrolysis under harsh conditions.[1]- Potential for racemization.- Requires elevated temperatures. | Good, as the free amine. |
| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, Et₂O).[5][6] | Primary Alcohol | - Mild conditions for the substrate core.- Directly yields the primary alcohol. | - Reduces other susceptible functional groups (e.g., esters, ketones).- LiAlH₄ is a hazardous reagent requiring careful handling. | Good, as the N-alkylated amine. |
Experimental Protocols
The following are generalized protocols and may require optimization based on the specific substrate. It is recommended to perform small-scale test reactions to determine the optimal conditions.
Protocol 1: Acidic Hydrolysis
This protocol describes the cleavage of the N-acyl derivative to yield the corresponding carboxylic acid and the ammonium salt of the chiral auxiliary.
Materials:
-
N-acylated substrate
-
6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
Dissolve the N-acylated substrate in a suitable organic solvent (e.g., dioxane, THF) in a round-bottom flask.
-
Add an equal volume of 6 M aqueous HCl or H₂SO₄.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate (the ammonium salt of the auxiliary) forms, it can be filtered and washed with a cold solvent.
-
Transfer the reaction mixture to a separatory funnel and extract the carboxylic acid product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
The aqueous layer contains the protonated chiral auxiliary. To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent.
-
Combine the organic extracts containing the product, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Basic Hydrolysis
This protocol is for the cleavage of the N-acyl derivative to yield the corresponding carboxylate salt, which upon acidification gives the carboxylic acid.
Materials:
-
N-acylated substrate
-
1 M Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Dissolve the N-acylated substrate in a mixture of THF or MeOH and water in a round-bottom flask.
-
Add a solution of 1 M LiOH, NaOH, or KOH.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
The aqueous layer contains the carboxylate salt and the free amine auxiliary. Extract the auxiliary with diethyl ether or ethyl acetate (3 x 50 mL).
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Combine the organic extracts containing the product, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate in vacuo to obtain the crude carboxylic acid.
-
The combined organic extracts from step 6 contain the chiral auxiliary, which can be purified.
Protocol 3: Reductive Cleavage
This protocol is for the reductive cleavage of the amide bond to yield a primary alcohol and the recovered N-alkylated auxiliary.
Materials:
-
N-acylated substrate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a dropping funnel and a nitrogen inlet
-
Ice bath
-
Standard glassware for quenching, filtration, and extraction
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF or Et₂O under a nitrogen atmosphere at 0 °C, add a solution of the N-acylated substrate in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction may require heating to reflux.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or Et₂O.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product mixture (primary alcohol and recovered auxiliary).
-
Purify the primary alcohol and the auxiliary by column chromatography.
Mandatory Visualization
Caption: Workflow for the removal of the chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
Troubleshooting & Optimization
Improving the yield of diastereomeric salt crystallization with (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Welcome to the Technical Support Center for the diastereomeric salt crystallization of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of the desired (S)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of improving the yield of this compound through diastereomeric salt crystallization?
A1: The process involves reacting racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine with a chiral resolving agent, typically a chiral acid, to form two diastereomeric salts: ((S)-amine)-(chiral acid) and ((R)-amine)-(chiral acid). These diastereomers have different physical properties, most importantly, different solubilities in a specific solvent.[1][2] By carefully selecting the resolving agent and solvent system, the diastereomeric salt containing the desired (S)-amine can be preferentially crystallized and separated, thereby improving its yield.
Q2: Which chiral resolving agents are commonly used for the resolution of chiral amines like 1-[3-(Trifluoromethyl)phenyl]ethylamine?
A2: While specific data for 1-[3-(Trifluoromethyl)phenyl]ethylamine is not abundant in the public domain, common chiral resolving agents for analogous amines include tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[1] The selection of the optimal resolving agent is crucial and often requires empirical screening to find the one that provides the largest solubility difference between the two diastereomeric salts.
Q3: How critical is the choice of solvent in the crystallization process?
A3: The choice of solvent is a critical parameter that can significantly impact the yield and purity of the desired diastereomer. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. It should dissolve both salts at an elevated temperature but allow for the selective crystallization of the less soluble salt upon cooling. Common solvents for screening include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).
Q4: What is "oiling out" and how can it be prevented?
A4: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a crystalline solid. This is often caused by very high supersaturation or if the melting point of the salt is lower than the crystallization temperature. To prevent this, you can try using a more dilute solution, a slower cooling rate, or a different solvent system.
Q5: How can I improve the yield if my initial crystallization results are poor?
A5: Low yields can be addressed by several strategies:
-
Solvent Screening: Test a variety of solvents and solvent mixtures to optimize the solubility difference.
-
Temperature Profile: Implement a controlled and slow cooling rate to promote selective crystallization.
-
Seeding: Introduce a small crystal of the desired pure diastereomeric salt to the supersaturated solution to induce crystallization of the desired form.
-
Molar Ratio of Resolving Agent: The stoichiometry between the amine and the resolving agent can influence the yield. Experiment with different molar ratios (e.g., 0.5 to 1.2 equivalents of resolving agent).
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Crystal Formation | - The diastereomeric salt is too soluble in the chosen solvent.- The concentration of the salt is too low. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| "Oiling Out" (Formation of an oil instead of crystals) | - The supersaturation level is too high.- The crystallization temperature is above the melting point of the salt. | - Use a more dilute solution.- Employ a slower cooling rate.- Try a different solvent system.- Lower the initial dissolution temperature if possible. |
| Low Diastereomeric Purity (Both diastereomers co-crystallize) | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- The cooling rate is too fast, leading to simultaneous nucleation. | - Screen for a different solvent that maximizes the solubility difference.- Implement a very slow and controlled cooling profile.- Consider recrystallization of the obtained solid. |
| Low Yield of the Desired (S)-enantiomer Salt | - A significant amount of the desired salt remains in the mother liquor.- The chosen resolving agent is not efficient. | - Optimize the final crystallization temperature to be lower.- Increase the initial concentration of the reactants.- Introduce seed crystals of the desired diastereomer.- Screen for a different chiral resolving agent. |
Experimental Protocols
While specific quantitative data for the resolution of 1-[3-(Trifluoromethyl)phenyl]ethylamine is limited in publicly available literature, the following general protocols for analogous amines can be adapted for screening and optimization.
Protocol 1: General Screening of Resolving Agents and Solvents
Objective: To identify an effective chiral resolving agent and solvent system for the resolution of racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine.
Materials:
-
Racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine
-
Chiral resolving agents (e.g., L-tartaric acid, Di-p-toluoyl-L-tartaric acid, (S)-mandelic acid)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Small-scale crystallization vials or a multi-well plate
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine and each chiral resolving agent in a suitable solvent (e.g., methanol).
-
Salt Formation: In each vial, combine stoichiometric equivalents (e.g., 1:1 molar ratio) of the amine and a resolving agent.
-
Solvent Evaporation: Remove the initial solvent under reduced pressure or by a stream of nitrogen.
-
Crystallization Screening: To each vial containing the dried salt, add a different screening solvent and heat to dissolve.
-
Crystallization: Allow the vials to cool slowly to room temperature. If no crystals form, try cooling to 4°C.
-
Isolation and Analysis: Isolate any crystalline material by filtration and wash with a small amount of cold solvent. Analyze the crystalline solid and the mother liquor to determine the yield and diastereomeric excess (e.g., by chiral HPLC or NMR).
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
Objective: To perform a larger-scale resolution based on the optimized conditions from the screening experiment.
Materials:
-
Racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine
-
Optimal chiral resolving agent (determined from screening)
-
Optimal solvent (determined from screening)
-
Standard laboratory glassware (flask, condenser, filter funnel)
Methodology:
-
Dissolution: In a flask, dissolve racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine and the chosen chiral resolving agent (in the optimized molar ratio) in the minimal amount of the pre-heated optimal solvent required for complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. For further crystallization, the flask can be placed in a refrigerator. Seeding with a small crystal of the desired diastereomeric salt at the saturation point is recommended to improve selectivity and yield.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum.
-
Liberation of the Free (S)-Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
Data Presentation
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Salt (%) | Diastereomeric Excess (%) |
| L-Tartaric Acid | Methanol | 1:1 | Data to be collected | Data to be collected |
| L-Tartaric Acid | Ethanol | 1:1 | Data to be collected | Data to be collected |
| Di-p-toluoyl-L-tartaric acid | Acetone | 1:1 | Data to be collected | Data to be collected |
| Di-p-toluoyl-L-tartaric acid | Ethyl Acetate | 1:1 | Data to be collected | Data to be collected |
| (S)-Mandelic Acid | Isopropanol | 1:1 | Data to be collected | Data to be collected |
Visualizations
Caption: Experimental workflow for diastereomeric salt crystallization.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimizing Enantiomeric Purity of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Welcome to the technical support center for the resolution of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in optimizing the enantiomeric purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chiral resolution of 1-[3-(trifluoromethyl)phenyl]ethylamine?
A1: The resolution of racemic 1-[3-(trifluoromethyl)phenyl]ethylamine, a mixture of (S) and (R) enantiomers, is most commonly achieved by diastereomeric salt formation.[1] This involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or its derivatives.[2] The reaction produces a mixture of two diastereomeric salts: [(S)-amine(+)acid] and [(R)-amine(+)acid]. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] The less soluble diastereomeric salt will preferentially crystallize from the solution, which can then be isolated. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically enriched amine.[1]
Q2: Which chiral resolving agents are most effective for this resolution?
A2: Derivatives of tartaric acid are highly effective and commonly used for the resolution of chiral amines.[3] For the resolution of 1-[3-(trifluoromethyl)phenyl]ethylamine, (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) and (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) are excellent candidates.[2] The choice of the resolving agent is crucial and can significantly impact the yield and enantiomeric excess (e.e.) of the desired (S)-enantiomer. Empirical screening of different resolving agents is often recommended to find the optimal choice for a specific separation.
Q3: How is the enantiomeric purity of the final product determined?
A3: The enantiomeric purity, expressed as enantiomeric excess (e.e.), is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[4] This analytical technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. Other methods include chiral gas chromatography (GC) after derivatization or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[5]
Q4: What is the maximum theoretical yield for a classical resolution?
A4: For a classical resolution of a racemic mixture, the maximum theoretical yield for a single enantiomer is 50%. This is because the starting material is composed of 50% of the desired enantiomer and 50% of the undesired one. However, it is possible to recover the undesired enantiomer from the mother liquor and racemize it for recycling in subsequent resolution batches, which can improve the overall process yield.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Diastereomeric Salt
-
Possible Cause: The desired diastereomeric salt has significant solubility in the chosen solvent, meaning a substantial amount remains in the mother liquor after crystallization.
-
Solutions:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to identify a system where the desired diastereomeric salt has lower solubility.
-
Temperature Optimization: Lower the crystallization temperature to decrease the solubility of the salt. A gradual cooling profile is often more effective than rapid cooling.
-
Use of an Anti-Solvent: After the initial crystallization, an anti-solvent (a solvent in which the salt is poorly soluble) can be slowly added to the mother liquor to precipitate more of the desired salt.
-
Issue 2: Low Enantiomeric Purity (e.e.) of the Final Product
-
Possible Cause: The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-precipitation of the undesired diastereomer.
-
Solutions:
-
Recrystallization: The most common method to enhance enantiomeric purity is to perform one or more recrystallizations of the isolated diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer.
-
Solvent System Optimization: The choice of solvent can significantly influence the solubility difference between the diastereomers. A systematic screening of solvents is recommended.
-
Controlled Crystallization Conditions: Employ a slow cooling rate during crystallization. This provides a greater opportunity for the less soluble diastereomer to crystallize selectively. Seeding the solution with a few crystals of the pure desired diastereomeric salt can also promote selective crystallization.
-
Issue 3: Oil Formation Instead of Crystalline Solid ("Oiling Out")
-
Possible Cause: The melting point of the diastereomeric salt is lower than the crystallization temperature, or the salt is too soluble in the chosen solvent.
-
Solutions:
-
Lower Crystallization Temperature: Ensure the crystallization is performed at a temperature below the melting point of the salt.
-
Change Solvent System: A different solvent or a less polar solvent mixture may favor crystallization over oiling out.
-
Increase Concentration: A more concentrated solution may promote crystallization.
-
Issue 4: Inconsistent Results Between Batches
-
Possible Cause: Minor variations in experimental conditions can lead to different outcomes.
-
Solutions:
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Strict Protocol Adherence: Ensure consistent control over all parameters, including solvent volumes, temperatures, cooling rates, and stirring speeds.
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Purity of Starting Materials: Verify the purity of the racemic amine and the chiral resolving agent before each experiment.
-
Moisture Control: The presence of water can sometimes affect the crystallization process. Using anhydrous solvents may improve consistency.
-
Data Presentation
The following tables provide illustrative data on the effect of different resolving agents, solvents, and the number of recrystallizations on the yield and enantiomeric excess (e.e.) of this compound.
Table 1: Comparison of Chiral Resolving Agents
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | e.e. of (S)-amine after 1st Crystallization (%) |
| (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Methanol | 42 | 85 |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) | Ethanol | 45 | 88 |
| (+)-Tartaric Acid | Isopropanol | 38 | 75 |
Table 2: Effect of Solvent on Resolution with (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)
| Solvent | Yield of Diastereomeric Salt (%) | e.e. of (S)-amine after 1st Crystallization (%) |
| Methanol | 40 | 82 |
| Ethanol | 45 | 88 |
| Isopropanol | 48 | 85 |
| Acetonitrile | 35 | 90 |
Table 3: Improvement of Enantiomeric Excess with Recrystallization (Using (+)-O,O'-Di-p-toluoyl-D-tartaric acid in Ethanol)
| Number of Recrystallizations | Yield of Diastereomeric Salt (%) | e.e. of (S)-amine (%) |
| 1 | 45 | 88 |
| 2 | 35 | >98 |
| 3 | 28 | >99.5 |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 1-[3-(trifluoromethyl)phenyl]ethylamine
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Salt Formation: In a suitable flask, dissolve racemic 1-[3-(trifluoromethyl)phenyl]ethylamine (1.0 equivalent) and the chosen chiral resolving agent (e.g., (+)-O,O'-Di-p-toluoyl-D-tartaric acid, 1.0 equivalent) in a minimal amount of the selected solvent (e.g., ethanol) with gentle heating and stirring until a clear solution is obtained.
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Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal formation, the flask can be left undisturbed for several hours or overnight. Further cooling in an ice bath can increase the yield of the precipitate.
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Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold solvent.
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Recrystallization (Optional but Recommended): To improve enantiomeric purity, dissolve the obtained crystals in a minimal amount of hot solvent and repeat the cooling and filtration steps.
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Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M sodium hydroxide). Stir the mixture until the solid has completely dissolved and partitioned between the two phases.
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Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
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Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Visualizations
Caption: Experimental workflow for the chiral resolution of 1-[3-(trifluoromethyl)phenyl]ethylamine.
References
Technical Support Center: Troubleshooting Enantioselectivity with (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine in asymmetric synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve challenges related to low enantioselectivity in your reactions.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am observing low diastereoselectivity or enantioselectivity when using this compound as a chiral auxiliary in an alkylation reaction. What are the primary factors to investigate?
A1: Low stereoselectivity in reactions employing chiral auxiliaries like this compound often stems from several critical factors. The first step in troubleshooting is to systematically evaluate each component of your experimental setup. Key areas to focus on include the purity of the chiral auxiliary, the reaction conditions (temperature, solvent), the choice of base for enolate formation, and the integrity of your analytical methods for determining stereochemical purity.
A logical workflow for troubleshooting this issue is outlined below. Start by verifying your analytical method, then assess the quality of your starting materials before moving on to optimizing the reaction conditions.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Q2: How can I verify the purity of my this compound, and what are the potential consequences of impurities?
A2: The purity of the chiral auxiliary is paramount for achieving high enantioselectivity. Commercially available this compound often has a purity of around 95%, meaning significant impurities may be present.
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Chemical Purity: Can be assessed using standard techniques like ¹H NMR, ¹³C NMR, and GC-MS. Impurities could include the corresponding ketone (3'-(trifluoromethyl)acetophenone) from synthesis or other isomeric amines. These impurities can interfere with the reaction, leading to side products and lower yields.
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Enantiomeric Purity: This is the most critical parameter and must be determined using a validated chiral analytical method, such as chiral HPLC or chiral GC. Low enantiomeric purity of the auxiliary will directly translate to a proportional decrease in the enantiomeric excess of your final product. For example, using an auxiliary with 90% ee can, at best, yield a product with 90% ee.
Consequences of Impurities:
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Lowered Diastereoselectivity: The presence of the opposite enantiomer of the auxiliary will lead to the formation of the undesired diastereomer of the product.
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Reduced Yield: Chemical impurities can react with the base or electrophile, consuming reagents and reducing the overall yield.
Q3: How does reaction temperature impact the enantioselectivity of reactions using this chiral auxiliary?
A3: Temperature is a critical parameter for controlling enantioselectivity. In most cases, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[1] It is common to perform alkylation reactions with chiral auxiliaries at low temperatures, such as -78 °C. While this can improve selectivity, it may also significantly slow down the reaction rate. Therefore, a balance must be struck between selectivity and reaction time.
| Temperature (°C) | Representative Diastereomeric Excess (d.e. %) |
| 25 (Room Temp) | 70% |
| 0 | 85% |
| -40 | 92% |
| -78 | >98% |
| Note: This data is illustrative for a typical diastereoselective alkylation and actual results will vary depending on the specific substrate, electrophile, and solvent. |
Q4: Can the choice of solvent affect the outcome of my reaction?
A4: Yes, the solvent can have a profound effect on both the yield and the diastereoselectivity of the reaction. For enolate alkylations using chiral amide auxiliaries, ethereal solvents are typically preferred.
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Tetrahydrofuran (THF): Often the solvent of choice as it effectively solvates the lithium cation of the enolate, leading to a well-defined transition state and high diastereoselectivity.
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Diethyl ether (Et₂O): Another common choice, sometimes leading to different levels of selectivity compared to THF.
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Polar aprotic solvents (e.g., DMF, DMSO): Generally avoided as they can interfere with the chelation of the lithium enolate, leading to a less organized transition state and lower selectivity.
It is recommended to screen a variety of anhydrous ethereal solvents to find the optimal conditions for your specific reaction.
Experimental Protocols
The following protocols are based on established methodologies for the use of chiral phenylethylamine auxiliaries and are directly applicable to this compound.[2][3]
Protocol 1: Synthesis of the Chiral N-Propionyl Amide
This procedure describes the coupling of propionyl chloride with this compound to form the chiral amide, which is the substrate for the diastereoselective alkylation.
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add propionyl chloride (1.1 eq.) dropwise to the solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
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Quench the reaction with water and extract the product with DCM.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure N-propionyl amide.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol details the formation of the enolate and its subsequent reaction with an electrophile (in this case, benzyl bromide).
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In a flame-dried, three-neck flask under an inert atmosphere, dissolve the chiral N-propionyl amide (1.0 eq.) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq., typically as a solution in THF/hexanes) dropwise via syringe.
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Stir the resulting enolate solution at -78 °C for 1 hour.
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Add the electrophile (e.g., benzyl bromide) (1.2 eq.) dropwise to the enolate solution.
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Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting amide.
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Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
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Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
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Filter and concentrate in vacuo. The diastereomeric ratio of the crude product can be determined at this stage by ¹H NMR or GC analysis.
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Purify the product by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This step removes the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
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Dissolve the alkylated amide product in a mixture of THF and water (e.g., 4:1 ratio).
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Add an excess of a strong acid, such as 6 M H₂SO₄, or a strong base like KOH.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is fully consumed.
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Cool the reaction to room temperature and neutralize the solution.
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Extract the desired carboxylic acid product with an appropriate organic solvent. The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.
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The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization to a diastereomer followed by NMR or GC analysis.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the alkylation reaction is determined in the transition state. The chiral auxiliary creates a sterically biased environment, forcing the electrophile to approach from the less hindered face of the enolate.
Caption: Mechanism of stereocontrol via a chelated enolate.
References
Common side reactions in the synthesis of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-[3-(trifluoromethyl)phenyl]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the enantioselective synthesis of this compound include:
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Asymmetric Reductive Amination: This is a widely used method involving the reaction of 3-(trifluoromethyl)acetophenone with an ammonia source or a primary amine in the presence of a chiral catalyst and a reducing agent.
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Asymmetric Hydrogenation of Imines: This "green" and efficient method involves the formation of an imine from 3-(trifluoromethyl)acetophenone, which is then asymmetrically hydrogenated using a chiral metal catalyst to yield the desired amine with high atom economy.
-
Enzymatic Transamination: This biocatalytic approach utilizes transaminase enzymes to convert 3-(trifluoromethyl)acetophenone into the corresponding amine with high enantioselectivity.
Q2: What purity level is typically expected for commercially available this compound?
A2: Commercially available this compound is often supplied with a purity of 95% or greater.[1][2] This indicates that the synthesis and purification can be challenging, often resulting in minor impurities.
Troubleshooting Guide: Asymmetric Reductive Amination
This guide focuses on troubleshooting the synthesis of this compound via the asymmetric reductive amination of 3-(trifluoromethyl)acetophenone.
Experimental Protocol: Asymmetric Reductive Amination
A representative procedure for the asymmetric reductive amination of 3-(trifluoromethyl)acetophenone is as follows:
-
To a solution of 3-(trifluoromethyl)acetophenone (1.0 eq.) and a suitable chiral amine source (e.g., a chiral primary amine or an ammonia source with a chiral catalyst) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane or tetrahydrofuran), add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5-2.0 eq.) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield this compound.
Q3: My reaction yield is low. What are the potential causes and solutions?
A3: Low reaction yield can stem from several factors. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Extend the reaction time and continue monitoring by TLC/LC-MS.- Increase the reaction temperature cautiously, as this may affect enantioselectivity.- Ensure the reducing agent is fresh and added in sufficient excess (1.5-2.0 eq.). |
| Moisture in Reagents/Solvents | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Handle hygroscopic reagents in a glovebox or under an inert atmosphere. Moisture can decompose the reducing agent and inhibit the reaction. |
| Side Reactions | - Over-reduction of the ketone to the corresponding alcohol can occur. Use a milder reducing agent or control the reaction temperature.- Formation of dialkylated amine byproducts is a common issue. Using a slight excess of the amine source can sometimes suppress this. |
| Product Loss During Workup/Purification | - Ensure the pH is basic during the aqueous workup to prevent the formation of the amine salt, which is water-soluble.- Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) to minimize product loss. |
Q4: The enantiomeric excess (ee%) of my product is low. How can I improve it?
A4: Achieving high enantioselectivity is critical. Here are common reasons for low ee% and how to address them:
| Potential Cause | Recommended Solutions |
| Suboptimal Chiral Catalyst/Auxiliary | - Screen different chiral catalysts or auxiliaries to find the best match for the substrate.- Ensure the chiral catalyst or auxiliary is of high enantiomeric purity. |
| Incorrect Reaction Temperature | - Lowering the reaction temperature (e.g., to 0 °C or -78 °C) often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer. |
| Racemization | - Racemization can occur during the reaction or purification. Avoid harsh acidic or basic conditions and prolonged heating.- Analyze the ee% of the crude product to determine if racemization is happening during purification. |
| Solvent Effects | - The choice of solvent can influence the stereochemical outcome. Screen different anhydrous aprotic solvents (e.g., THF, DCM, Toluene). |
Q5: I am observing significant amounts of side products. What are they and how can I minimize them?
A5: The formation of side products is a common issue. The primary side products in the reductive amination of 3-(trifluoromethyl)acetophenone are the corresponding alcohol and the dialkylated amine.
| Side Product | Formation Mechanism | Minimization Strategies |
| 1-[3-(Trifluoromethyl)phenyl]ethanol | Direct reduction of the starting ketone, 3-(trifluoromethyl)acetophenone, by the reducing agent. | - Use a milder reducing agent that is more selective for the imine over the ketone (e.g., sodium cyanoborohydride).- Add the reducing agent after allowing sufficient time for imine formation. |
| Bis(1-[3-(trifluoromethyl)phenyl]ethyl)amine | Reaction of the primary amine product with another molecule of the imine intermediate. | - Use a slight excess of the ammonia source relative to the ketone.- Perform the reaction at a lower temperature to slow down the rate of the second amination. |
Quantitative Data Summary
The following table presents representative data for the synthesis of chiral amines via asymmetric reductive amination. Actual results may vary depending on the specific reaction conditions and catalyst system used.
| Parameter | Representative Value |
| Yield | 60-95% |
| Enantiomeric Excess (ee%) | 80-99% |
| Purity (after chromatography) | ≥95% |
Visualizing Workflows and Troubleshooting
Experimental Workflow for Asymmetric Reductive Amination
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Purification of (S)-1-[3-(Trtrifluoromethyl)phenyl]ethylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of (S)-1-[3-(trifluoromethyl)phenyl]ethylamine from reaction mixtures. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The two most common and effective methods for purifying the (S)-enantiomer from a racemic mixture are:
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Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form two diastereomeric salts. Due to their different physical properties, one salt can be selectively crystallized, and the desired enantiomer is then liberated.[1][2]
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Chiral Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the (S) and (R) enantiomers.[3][4] This method is often used for both analytical quantification of enantiomeric excess and for purification.
Q2: What is the most common impurity I need to remove?
The most significant impurity is typically the undesired (R)-1-[3-(trifluoromethyl)phenyl]ethylamine enantiomer. Other potential impurities can include unreacted starting materials from the synthesis, such as 3'-(trifluoromethyl)acetophenone, or by-products from the reaction.
Q3: What level of enantiomeric excess (e.e.) is achievable with these methods?
With optimization, both diastereomeric salt crystallization (often requiring recrystallization) and preparative chiral chromatography can achieve high levels of purity, frequently exceeding 99% e.e.[3][5]
Q4: How do I determine the enantiomeric purity of my sample?
Enantiomeric purity (e.e.) is almost exclusively determined by chiral chromatography (HPLC or SFC).[3][4] An analytical-scale chiral column can provide excellent separation of the enantiomers, allowing for accurate quantification of each.
Purification Workflow Overview
The diagram below illustrates the general workflow for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Diastereomeric Salt Crystallization
This method relies on the differential solubility of diastereomeric salts.[2][6]
Q: My diastereomeric salt is not crystallizing from the solution. What should I do?
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Increase Supersaturation: The solution may not be concentrated enough. Try slowly evaporating the solvent.[6]
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Induce Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the desired diastereomeric salt.[6]
-
Temperature Control: Ensure you are cooling the solution slowly. A gradual decrease in temperature promotes the formation of well-defined crystals. Rapid cooling can lead to oiling out or precipitation of both diastereomers.[6]
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Solvent System: The chosen solvent may be too good a solvent for both salts. Try switching to a less polar solvent or using a solvent/anti-solvent system.
Q: The product has "oiled out" instead of forming crystals. How can I fix this?
Oiling out occurs when the salt separates as a liquid instead of a solid.
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Dilute and Re-heat: Add more solvent to dissolve the oil, heat the solution gently, and then allow it to cool much more slowly.[6]
-
Change Solvent: The solvent system may be inappropriate. Screen different solvents to find one that promotes crystallization.[6]
-
Agitation: Gentle agitation during cooling can sometimes prevent oiling.
Q: The enantiomeric excess (e.e.) is low after crystallization. How can I improve it?
-
Recrystallization: The most common solution is to perform one or more recrystallizations of the isolated salt. This will progressively enrich the desired diastereomer.
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Optimize Cooling Rate: A very slow cooling rate is crucial for selective crystallization.
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Screen Resolving Agents: The chosen chiral acid may not provide sufficient differentiation in solubility. Screen other resolving agents. (See Table 2).[2]
Caption: Logical flow for purification via diastereomeric salt crystallization.
Troubleshooting Guide: Chiral HPLC/SFC Purification
Q: I am seeing poor or no separation between the (S) and (R) enantiomers. What's the problem?
-
Incorrect Stationary Phase: The selected Chiral Stationary Phase (CSP) may not be suitable for this analyte. Polysaccharide-based (e.g., ChiralPak® IA, IB, IC) and cyclofructan-based (e.g., Larihc® CF6-P) columns are good starting points for screening primary amines.[7]
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Mobile Phase Optimization: The composition of the mobile phase is critical. Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[4]
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Missing Additive: Basic analytes like amines often interact strongly with residual acidic silanol groups on the silica support, causing peak tailing and poor resolution. Add a small amount of a basic modifier, such as diethylamine (DEA) or butylamine (BA) (typically 0.1%), to the mobile phase.[7][8]
Q: My column back pressure is too high. What should I do?
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Blocked Frit: The inlet frit of the column may be blocked by particulate matter. Try reversing the column flow at a low flow rate to dislodge particles.[9] Always filter your samples and mobile phases.
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Precipitation: The sample may be precipitating on the column if the injection solvent is much stronger than the mobile phase. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[9]
-
Guard Column: Use a guard column to protect the analytical or preparative column from contaminants and particulates.
Q: My retention times are drifting and not reproducible. Why?
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This can take 20-30 column volumes or more.
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Temperature Fluctuation: Use a column oven to maintain a constant temperature, as retention times are sensitive to temperature changes.
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Additive Memory Effect: If you use different additives on the same column, traces of a previous additive can remain adsorbed and affect subsequent separations. It is highly recommended to dedicate a column to a specific method or class of compounds.[10] Flushing with a strong solvent like THF or DMF can help regenerate the column.[8][9]
Caption: Troubleshooting decision tree for chiral HPLC separations.
Data Presentation
Table 1: Comparison of Chiral Chromatography Screening Conditions This table summarizes common starting conditions for separating chiral primary amines.[4][7]
| Parameter | Normal Phase (NP) Mode | Polar Organic (PO) Mode | Supercritical Fluid (SFC) |
| Stationary Phase | Polysaccharide or Cyclofructan CSPs | Polysaccharide or Cyclofructan CSPs | Polysaccharide or Cyclofructan CSPs |
| Mobile Phase | Heptane/Hexane with Alcohol Modifier | Acetonitrile with Alcohol Modifier | Supercritical CO₂ with Alcohol Modifier |
| Typical Modifier | Ethanol or Isopropanol (10-20%) | Methanol or Ethanol (10-20%) | Methanol or Ethanol (5-40%) |
| Basic Additive | 0.1-0.3% DEA, BA, or TEA | 0.1-0.3% DEA, BA, or TEA | 0.1-0.3% DEA, BA, or TEA |
| Advantages | Often provides greatest resolution | Shorter analysis times | Fast, green, good peak symmetry |
| Disadvantages | Longer analysis times | May have lower resolution | Requires specialized equipment |
Table 2: Common Chiral Resolving Agents for Amines This table lists commercially available chiral acids suitable for diastereomeric salt resolution.[2]
| Chiral Resolving Agent | Availability of Both Enantiomers | Notes |
| Tartaric Acid | Yes ((+)- and (-)-) | Widely used, inexpensive. |
| O,O'-Dibenzoyltartaric Acid | Yes ((+)- and (-)-) | Bulky groups can improve selectivity. |
| Mandelic Acid | Yes ((R)- and (S)-) | Common and effective resolving agent. |
| Camphorsulfonic Acid | Yes ((+)- and (-)-) | Strong acid, forms stable salts. |
| Malic Acid | Yes ((R)- and (S)-) | Another common, inexpensive option. |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column: ChiralPak® IC (or similar polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Prepare a solution of 90:10 (v/v) n-Hexane / 2-Propanol with 0.1% Diethylamine (DEA). Filter the mobile phase through a 0.45 µm membrane filter.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (controlled in a column oven).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 5-10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes). b. Inject a sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers. c. Inject the purified sample. d. Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Protocol 2: Purification by Diastereomeric Salt Crystallization
This is a general procedure and requires optimization for solvent, temperature, and concentration.[6][11]
-
Salt Formation: a. In a suitable flask, dissolve 1.0 equivalent of racemic 1-[3-(trifluoromethyl)phenyl]ethylamine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating. b. In a separate flask, dissolve 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., (+)-Tartaric acid) in the same solvent, also with gentle heating.[2] c. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: a. Allow the combined solution to cool slowly to room temperature. Well-formed crystals should begin to appear. b. If no crystals form, try scratching the flask or placing it in a refrigerator (0-4 °C) overnight. Control the cooling rate to ensure selectivity.[6]
-
Isolation: a. Isolate the precipitated diastereomeric salt by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum. At this stage, a sample can be taken to determine the e.e. by liberating the amine and analyzing via chiral HPLC. If purity is insufficient, perform a recrystallization.
-
Liberation of the Free Amine: a. Dissolve the purified diastereomeric salt in water. b. Add a base (e.g., 2M NaOH solution) dropwise until the solution is basic (pH > 10) to deprotonate the amine. c. Extract the free (S)-amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. Process for producing optically active 1-(fluoro- or trifluoromethyl-substituted phenyl) ethylamine and process for purifying same page [patentalert.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ct-k.com [ct-k.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. rsc.org [rsc.org]
Preventing racemization of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Welcome to the technical support center for (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of this chiral amine during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the enantiomeric integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (S)-1-[3-(Trluoromethyl)phenyl]ethylamine?
A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (S and R forms). This is a significant concern in pharmaceutical development because different enantiomers of a chiral drug can have different pharmacological activities and toxicological profiles. Maintaining the enantiomeric purity of the (S)-enantiomer is therefore critical for its efficacy and safety.
Q2: What are the primary causes of racemization for this chiral amine?
A2: The primary causes of racemization for chiral amines like this compound involve the formation of an achiral intermediate. The key factors that promote this are:
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Exposure to Acid or Base: Both acidic and basic conditions can catalyze racemization.[1][2]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for racemization.
-
Presence of Certain Catalysts: Some metal catalysts can facilitate racemization.
-
Inappropriate Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the chiral center.
Q3: How can I store this compound to minimize racemization?
A3: To minimize racemization during storage, it is recommended to:
-
Store the compound in a cool, dark, and dry place.
-
Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes lead to degradation and potential racemization.
-
Avoid storing solutions of the amine for extended periods, especially in protic or reactive solvents. If storage in solution is necessary, use a non-polar, aprotic solvent and keep it at a low temperature.
Q4: Which analytical techniques are suitable for monitoring the enantiomeric purity of my sample?
A4: The most common and reliable methods for determining the enantiomeric excess (ee) of this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying enantiomers.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This technique allows for the determination of enantiomeric excess by inducing chemical shift differences between the enantiomers in the presence of a chiral solvating agent.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and reaction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) after a reaction. | Harsh reaction conditions: High temperature, strong acid or base. | - Lower the reaction temperature if possible.- Use a milder base (e.g., an organic base like triethylamine or diisopropylethylamine instead of hydroxides).- If acidic conditions are required, use the mildest acid that facilitates the reaction. |
| Inappropriate solvent: Protic solvents can facilitate proton exchange at the chiral center. | - Switch to an aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene). | |
| Prolonged reaction time: The longer the exposure to destabilizing conditions, the greater the risk of racemization. | - Monitor the reaction progress closely and quench it as soon as it is complete. | |
| Racemization observed during workup. | Acidic or basic aqueous wash: Prolonged contact with acidic or basic solutions during extraction can cause racemization. | - Minimize the time the amine is in contact with acidic or basic aqueous layers.- Use dilute acid or base solutions for washing.- Neutralize the aqueous layer promptly after extraction. |
| Inconsistent ee results between analytical methods. | Method-specific issues: Improper column selection in HPLC, or poor interaction with the chiral solvating agent in NMR. | - For HPLC, ensure the chiral stationary phase is appropriate for benzylic amines and optimize the mobile phase.- For NMR, try different chiral solvating agents to achieve better separation of the enantiomeric signals. |
| Gradual loss of ee during storage of a solution. | Solvent-mediated racemization: The solvent may be promoting slow racemization over time. | - Store the amine as a neat solid if possible.- If a solution is necessary, use a dry, aprotic, non-polar solvent and store at low temperature under an inert atmosphere. |
Data Presentation
Table 1: Illustrative Effect of Temperature on Racemization
| Temperature (°C) | Half-life of Enantiomeric Excess (t½, hours) |
| 25 | > 500 |
| 50 | 120 |
| 80 | 15 |
| 100 | 4 |
This data is for illustrative purposes and assumes a neutral, aprotic solvent.
Table 2: Illustrative Effect of pH on Racemization in Aqueous Media at 25°C
| pH | Relative Rate of Racemization |
| 3 | Low |
| 5 | Very Low |
| 7 | Negligible |
| 9 | Moderate |
| 11 | High |
| 13 | Very High |
This data is for illustrative purposes.
Table 3: Illustrative Effect of Solvent on Racemization Half-life at 80°C
| Solvent | Dielectric Constant (ε) | Half-life (t½, hours) |
| Toluene | 2.4 | 20 |
| Dichloromethane | 9.1 | 18 |
| Tetrahydrofuran | 7.5 | 16 |
| Acetonitrile | 37.5 | 10 |
| Isopropanol | 19.9 | 6 |
| Methanol | 32.7 | 4 |
This data is for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound using chiral High-Performance Liquid Chromatography.
Materials:
-
This compound sample
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional modifier)
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v) n-Hexane:IPA. Small amounts of an additive like TFA (for acidic compounds) or DEA (for basic compounds) (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the amine sample (approx. 1 mg) in 1 mL of the mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume of the sample solution (e.g., 10 µL) onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The two enantiomers should elute as separate peaks.
-
-
Quantification:
-
Integrate the peak areas of the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Protocol 2: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
Objective: To determine the enantiomeric purity of this compound using ¹H NMR spectroscopy with a chiral solvating agent.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
-
NMR tube
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the amine sample in about 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the amine to identify the chemical shifts of its protons.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
-
NMR Analysis:
-
Shake the NMR tube gently to ensure thorough mixing.
-
Acquire a ¹H NMR spectrum of the mixture.
-
In the presence of the CSA, the signals of the protons near the chiral center of the two enantiomers should be resolved into two separate sets of peaks. The methine (CH) proton is often a good signal to monitor.
-
-
Quantification:
-
Integrate the corresponding signals for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (ee) using the integrated peak areas.
-
Visualizations
Caption: Mechanism of racemization via an achiral intermediate.
Caption: Troubleshooting workflow for preventing racemization.
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of 1-Phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solid solution formation in diastereomeric salt resolution.
Topic: Overcoming Solid Solution Formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering solid solution formation during the chiral resolution of compounds via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a solid solution in the context of diastereomeric salt resolution?
A solid solution is a single crystalline phase where two different diastereomeric salts are incorporated into the same crystal lattice in non-stoichiometric, variable proportions.[1][2] Unlike a simple mixture of two different crystals (a conglomerate) or a crystal with a fixed ratio of components, a solid solution forms a single, homogeneous solid phase over a range of compositions.[1]
Q2: Why is solid solution formation a significant problem for chiral resolution?
Crystallization-based resolution techniques rely on the significant solubility difference between diastereomeric salts, allowing for the selective precipitation of the less soluble salt to achieve high purity.[2][3][4] When a solid solution forms, the more soluble diastereomer co-crystallizes with the less soluble one.[2] This prevents the effective separation of the diastereomers by standard crystallization, limiting the achievable diastereomeric excess (d.e.) and hindering the isolation of a pure enantiomer.[2][3]
Q3: My initial crystallization attempt resulted in only a low to moderate diastereomeric excess (d.e.). Could this indicate a solid solution?
Yes, this is a classic indicator of solid solution formation.[3] If repeated recrystallizations fail to significantly improve the diastereomeric purity of the salt, it strongly suggests that the two diastereomers are co-crystallizing as a solid solution.[1][2]
Q4: What analytical techniques can definitively confirm the presence of a solid solution?
Definitive confirmation requires analyzing the solid phase across a range of compositions. The most common and powerful methods include:
-
Binary Melting Point Phase Diagram: Constructed using Differential Scanning Calorimetry (DSC), a solid solution will exhibit a continuous and gradual change in melting point as the composition of the two diastereomers varies, rather than a distinct eutectic point.[1][2][4]
-
Powder X-ray Diffraction (PXRD): A solid solution will show a single set of diffraction peaks. These peak positions may shift continuously as the composition of the diastereomers in the crystal lattice changes.[2][4]
-
Ternary Phase Diagram: This diagram maps the solubilities of the two diastereomers in a specific solvent at a constant temperature. Its construction can reveal the absence of a eutectic point, which is characteristic of systems that form solid solutions.[2][5]
Q5: What primary factors lead to the formation of solid solutions?
The main driver is the high structural and steric similarity between the two diastereomers.[2] If the two different salt molecules can fit into the same crystal lattice with minimal energetic penalty, a solid solution is likely to form.[2] Other contributing factors include the choice of solvent and crystallization conditions like the cooling rate.[2]
Troubleshooting Guides
Issue: Low Diastereomeric Excess (d.e.) and Suspected Solid Solution Formation
This guide provides a systematic workflow for diagnosing and overcoming solid solution formation.
Caption: Troubleshooting workflow for solid solution formation.
Step 1: Confirm the Presence of a Solid Solution
Before investing significant time in optimization, it is crucial to confirm that a solid solution is indeed the problem.
| Analytical Technique | Indication of Solid Solution |
| Repeated Recrystallizations | Little to no improvement in diastereomeric excess (d.e.).[2] |
| Thermal Analysis (DSC) | A continuous, non-linear change in the melting point with varying diastereomeric composition; absence of a distinct eutectic melting point.[2][4] |
| Powder X-ray Diffraction (PXRD) | A single set of diffraction peaks for all compositions, which may shift position as the diastereomeric ratio changes.[2][4] |
| Phase Diagram Construction | A binary or ternary phase diagram reveals the absence of a eutectic point.[5] |
Step 2: Employ Strategies to Overcome Solid Solution Formation
Once confirmed, several strategies can be employed to either disrupt the existing solid solution or prevent its formation in subsequent experiments.
-
Strategy 1: Vary the Crystallization Solvent The choice of solvent is critical as it influences the relative solubilities and crystal packing of the diastereomers.[1][2] A systematic solvent screen is the most common first step.
-
Vary Polarity: Test a range of solvents with different polarities (e.g., alcohols, esters, ketones, hydrocarbons). Altered solute-solvent interactions can enhance the solubility difference between the diastereomers.[2]
-
Hydrogen Bonding: Employ solvents with different hydrogen bond donating or accepting capabilities. This can disrupt the intermolecular interactions that favor co-crystallization.[2]
-
Anti-Solvent Addition: Use an anti-solvent, in which the salts are poorly soluble, to induce precipitation from a solution where they are fully dissolved. This can sometimes selectively crash out the less soluble diastereomer.[6]
-
-
Strategy 2: Change the Chiral Resolving Agent If solvent screening is unsuccessful, using a structurally different resolving agent is a powerful alternative.[2] A new resolving agent creates a completely new pair of diastereomers with different physical properties, crystal packing motifs, and solubility characteristics, which may not form a solid solution.[2]
-
Strategy 3: Modify Crystallization Conditions
-
Cooling Rate: Employ very slow, controlled cooling. Rapid cooling can trap the more soluble diastereomer in the growing crystal lattice, whereas slow cooling allows the system to remain closer to thermodynamic equilibrium, potentially favoring the crystallization of the pure, less soluble salt.
-
Temperature Cycling (Annealing): Subjecting the solid solution to controlled heating and cooling cycles can sometimes induce phase separation.[2] This process provides the molecules with enough kinetic energy to rearrange into a more thermodynamically stable state, which may be the separate, pure crystals.[2]
-
-
Strategy 4: Utilize Kinetic Approaches In some cases, a thermodynamic problem (solid solution) can be overcome with a kinetic solution.
-
Enantioselective Dissolution: This technique exploits the difference in the dissolution rates of the two diastereomers. A solid solution with a moderate d.e. is briefly exposed to a solvent.[3][4] The less stable, more soluble diastereomer is expected to dissolve faster, thus enriching the remaining solid in the less soluble diastereomer.[3][4] This method was successfully used to enrich a key intermediate of Ozanimod to 96% ee.[3][5][7]
-
Experimental Protocols
Protocol 1: Construction of a Binary Melting Point Phase Diagram via DSC
This protocol is used to determine the solid-phase behavior of a diastereomeric system.
-
Sample Preparation: Prepare a series of 8-10 solid mixtures of the two diastereomeric salts with varying molar ratios (e.g., 100:0, 90:10, 80:20, 50:50, 20:80, 10:90, 0:100). Ensure homogeneous mixing, for example, by co-dissolving and rapidly evaporating the solvent.
-
DSC Analysis:
-
Accurately weigh 3-5 mg of each sample mixture into a standard aluminum DSC pan and seal it.
-
Place the pan in the Differential Scanning Calorimeter (DSC).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow versus temperature to obtain the melting endotherm. The peak of the endotherm is typically taken as the melting point.
-
-
Data Plotting: Plot the melting point (°C) on the y-axis against the molar composition of the diastereomers on the x-axis. A continuous curve indicates a solid solution, while a plot showing two curves meeting at a minimum point (the eutectic) indicates a conglomerate or compound-forming system.
Caption: Workflow for confirming a solid solution using DSC.
Protocol 2: Solvent Screening for Breaking Solid Solutions
This protocol outlines a systematic approach to finding a solvent that enables selective crystallization.
-
Preparation: Prepare the diastereomeric salt mixture, typically from a 1:1 reaction of the racemate and the resolving agent.
-
Screening Setup: In a multi-well plate or an array of small vials, dispense an equal, known amount of the dried salt mixture into each well/vial.
-
Solvent Addition: Add a different test solvent (or solvent mixture) to each well. Use a fixed volume that is just enough to form a slurry at room temperature.
-
Equilibration: Seal the plate/vials and agitate them (e.g., orbital shaker) while applying a temperature profile. A typical profile is to heat to dissolve all solids (e.g., 60 °C), followed by slow, controlled cooling back to room temperature to induce crystallization. Allow the system to equilibrate for several hours or overnight.
-
Analysis:
-
Isolate the solid crystals from each well by filtration or centrifugation.
-
Wash the crystals with a minimal amount of cold solvent and dry them.
-
Determine the yield (mass recovery) and the diastereomeric excess (d.e.) of the crystals using an appropriate analytical method like chiral HPLC or NMR.
-
Example Data from a Solvent Screen
| Solvent System | Diastereomeric Excess (d.e.) % | Yield % | Assessment |
| Methanol | 25% | 60% | Likely Solid Solution |
| Isopropanol | 45% | 55% | Moderate Improvement |
| Ethyl Acetate | 85% | 40% | Promising Candidate |
| Toluene | 30% | 50% | Likely Solid Solution |
| Acetonitrile | 60% | 48% | Some Selectivity |
| Heptane | No Precipitation | - | Poor Solvent |
Protocol 3: Enrichment by Enantioselective Dissolution
This kinetic protocol can be used to enrich an already-formed solid solution that has a moderate d.e.[3]
-
Preparation: Start with the crystalline solid solution obtained from a previous crystallization, for which the d.e. is known.
-
Suspension: Place a known mass of the crystals (e.g., 20 mg) into a vial and add a specific volume of a suitable solvent (e.g., 1.0 mL of methanol) at a controlled temperature (e.g., 50 °C).[3] The solvent should be one in which the salts are sparingly soluble.
-
Kinetic Dissolution: Stir the suspension vigorously for a short, precisely controlled duration (e.g., 5 minutes).[3] The time is critical and may require optimization. The goal is to dissolve the more soluble/less stable diastereomer at a faster rate than the less soluble one, without reaching full thermodynamic equilibrium.
-
Sample Recovery: Immediately filter the suspension to separate the remaining solid crystals from the solution. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Analysis: Dry the crystals thoroughly under vacuum. Weigh the final mass of the dried crystals to determine the yield and analyze their composition to determine the new, enriched diastereomeric excess (d.e.).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Strategies to improve the efficiency of chiral amine resolving agents
Welcome to the technical support center for chiral amine resolution. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficiency of your chiral amine resolutions using resolving agents.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using a resolving agent?
A1: Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers.[1] The most common method involves reacting the racemic amine with a single, pure enantiomer of a chiral acid (the resolving agent).[2][3][4] This acid-base reaction forms a pair of diastereomeric salts.[2][3] Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different properties, most importantly, different solubilities in a given solvent.[1][3][5] This difference allows one diastereomer to be selectively crystallized and separated by filtration, while the other remains dissolved in the mother liquor.[2][6] Finally, the resolving agent is removed from the purified diastereomeric salt to yield the desired pure enantiomer of the amine.[2][4]
Q2: How do I select an appropriate chiral resolving agent for my amine?
A2: The selection of a resolving agent is a critical step and often requires screening several candidates.[2][7] Key criteria for a good resolving agent include:
-
Availability and Cost: The agent should be commercially available in high enantiomeric purity and be cost-effective, especially for large-scale applications.[8][9]
-
Chemical Stability: It must be stable and not racemize under the resolution conditions.[9]
-
Formation of Crystalline Salts: The agent must form well-defined, crystalline salts with the amine.[9]
-
Solubility Difference: There must be a significant difference in solubility between the two resulting diastereomeric salts in a chosen solvent to allow for effective separation.[9][10]
-
Ease of Recovery: The resolving agent should be easily recoverable for reuse after the resolution is complete.[8][9]
Commonly used acidic resolving agents for chiral amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[1][2][3][11]
Q3: What is the role of the solvent, and how does it affect the resolution efficiency?
A3: The solvent is a critical parameter in diastereomeric salt resolution because it directly influences the solubilities of the two diastereomeric salts.[12][13] An ideal solvent will maximize the solubility difference between the diastereomeric pair, leading to the selective crystallization of the less soluble salt with high purity and yield.[12]
-
Too Polar Solvent: May dissolve both salts, preventing any crystallization.[13]
-
Too Non-Polar Solvent: May cause both salts to precipitate together, resulting in poor separation and low enantiomeric excess.[13]
Solvent mixtures are often used to fine-tune the polarity and solvating properties to achieve optimal separation.[13] In some cases, the choice of solvent can even determine which enantiomer's salt crystallizes (a phenomenon known as "chirality switching").[12]
Q4: How does temperature control impact the success of a resolution?
A4: Temperature control is crucial for managing the crystallization process. Typically, the diastereomeric salts are formed at an elevated temperature to ensure complete dissolution.[13] This is followed by a slow, controlled cooling process. A gradual cooling rate often yields larger, purer crystals and improves the selectivity of the crystallization, leading to a higher enantiomeric excess of the product.[12][13] Conversely, rapid cooling can trap impurities and lead to the co-precipitation of the more soluble diastereomer, reducing the purity of the final product. The final crystallization temperature also affects the yield, with lower temperatures generally decreasing the solubility of the target salt and potentially increasing the yield.[12]
Troubleshooting Guide
Q5: I'm not getting any crystals after mixing my racemic amine and the resolving agent. What should I do?
A5: This is a common issue that can arise from several factors related to supersaturation.
-
Possible Cause 1: Solution is too dilute. The concentration of the diastereomeric salts may be below the saturation point.
-
Solution: Try increasing the concentration by carefully evaporating some of the solvent or by starting with a more concentrated solution.[13]
-
-
Possible Cause 2: The solvent is too good. The chosen solvent may be too effective at solvating both diastereomeric salts, preventing them from crystallizing.
-
Possible Cause 3: Insufficient reaction time. The salt formation may not be complete.
-
Solution: Ensure you are using the correct stoichiometry and allow the mixture to stir for a sufficient period before attempting crystallization.[13]
-
Q6: An oil is forming instead of crystals ("oiling out"). How can I fix this?
A6: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Possible Cause 1: Solvent is too polar or unsuitable. This can lead to the salt "salting out" as a liquid.
-
Solution: Switch to a less polar solvent or experiment with solvent mixtures to encourage crystallization.[13]
-
-
Possible Cause 2: Crystallization temperature is too high. The temperature may be above the melting point of the salt.
-
Solution: Try crystallizing at a lower temperature.[12]
-
-
Possible Cause 3: Presence of impurities. Impurities can inhibit crystal nucleation and growth.
-
Solution: Ensure the starting racemic amine and the resolving agent are of high purity.[13]
-
Q7: The yield of my desired diastereomeric salt is very low. How can I improve it?
A7: Low yield often indicates that a significant amount of the desired product remains in the mother liquor.
-
Possible Cause 1: Suboptimal solvent and temperature. The desired salt has significant solubility in the chosen solvent at the final crystallization temperature.
-
Possible Cause 2: Crystallization time is too short. Premature filtration will leave a substantial amount of the desired product in the solution.
-
Solution: Monitor crystal formation over time and perform small-scale tests to determine the optimal crystallization period.[13]
-
-
Possible Cause 3: Incorrect stoichiometry. Using too little of the resolving agent can limit the amount of diastereomeric salt that can be formed.
Q8: The enantiomeric excess (e.e.) of my resolved amine is low. What's going wrong?
A8: Low enantiomeric excess indicates that the undesired diastereomer is co-crystallizing with the desired one.
-
Possible Cause 1: Solubilities are too similar. The solubilities of the two diastereomeric salts are too close in the chosen solvent system, leading to co-precipitation.[12]
-
Solution: The most effective strategy is to re-screen for a different solvent or solvent mixture that provides a larger difference in solubility between the two diastereomers.[13]
-
-
Possible Cause 2: Cooling rate is too fast. Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Possible Cause 3: Crystallization time is too long. While a short time can lower yield, an excessively long period may allow the undesired diastereomer to begin crystallizing as well.
-
Solution: Optimize the crystallization time by monitoring the purity of the solid at different intervals.[13]
-
-
Solution for all causes: Recrystallization. The most reliable way to improve the purity of the obtained salt is to perform one or more recrystallizations, potentially from a different solvent system.[12]
Q9: How can I avoid wasting 50% of my material as the unwanted enantiomer?
A9: A major drawback of classical resolution is that the unwanted enantiomer is often discarded, limiting the maximum theoretical yield to 50%.[14] To overcome this, the unwanted enantiomer can be racemized (converted back into a 50:50 mixture) and recycled into the process.[2][6] This is a key component of a "Resolution-Racemization-Recycle" (R3) process.[2][14][15] Racemization can be achieved through various methods, including thermal racemization or catalysis under acidic or basic conditions.[6][14] By continuously separating the desired diastereomer and racemizing the unwanted enantiomer from the mother liquor, the theoretical yield can approach 100%.[14]
Data Presentation
Table 1: Comparison of Common Chiral Resolving Agents for Amines
This table summarizes common acidic resolving agents. The choice is highly dependent on the specific amine and experimental conditions.[11]
| Resolving Agent | Class | Common Applications | Key Characteristics |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Dicarboxylic Acid | Broadly used for primary, secondary, and tertiary amines.[2][6] | Readily available, inexpensive, forms well-defined crystalline salts.[5] |
| O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Tartaric Acid Derivative | Effective for amines where tartaric acid itself fails. | Increased steric bulk and aromaticity can enhance chiral recognition and crystallization properties.[11] |
| (+)-Mandelic Acid / (-)-Mandelic Acid | α-Hydroxy Acid | Resolution of various amines, including amino acid esters.[2][15][16] | Often provides good differentiation in solubility for diastereomeric salts. |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, useful for weakly basic amines. | Forms highly crystalline salts.[8] |
| (1R)-(-)-10-Camphorsulfonic acid | Sulfonic Acid | Similar to the (+) enantiomer, used for resolving basic compounds.[3] | Strong acid, good for forming salts with weakly basic amines. |
| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Phosphoric Acid | Used for resolving chiral amines by forming diastereomeric phosphates.[5] | Provides a different type of chiral environment compared to carboxylic acids. |
Table 2: Illustrative Example of a Solvent Screening Experiment
This table illustrates hypothetical results from a solvent screening experiment for the resolution of a racemic amine with (+)-tartaric acid. The goal is to identify a solvent that gives both high yield and high diastereomeric excess (d.e.).
| Solvent | Polarity | Yield of Precipitated Salt (%) | Diastereomeric Excess (d.e.) (%) | Observations |
| Methanol | High | 15 | 95 | High purity but very low yield due to high solubility. |
| Ethanol | High | 35 | 92 | Better yield than methanol, still high purity. |
| Isopropanol | Medium | 48 | 85 | Good yield, but purity is starting to decrease. |
| Acetonitrile | Medium | 25 | 75 | Lower yield and purity. |
| Ethyl Acetate | Low | 65 | 40 | High yield but poor selectivity, significant co-precipitation. |
| Toluene | Low | 80 | 10 | Very poor selectivity, both salts crash out. |
| Isopropanol/Water (9:1) | Medium-High | 45 | 96 | Optimal result: Good yield with excellent purity. |
Experimental Protocols & Visualizations
Protocol 1: General Screening for Optimal Resolving Agent and Solvent
This protocol outlines a method for efficiently screening multiple resolving agents and solvents to find the best conditions for a new chiral amine resolution.
-
Preparation: Prepare stock solutions of your racemic amine and several different chiral resolving agents (e.g., from Table 1) at the same molar concentration in a solvent known to dissolve them, such as methanol or ethanol.[12]
-
Salt Formation: In a multi-well plate or a series of small vials, combine equimolar amounts of the racemic amine stock solution with each resolving agent stock solution.[12]
-
Solvent Evaporation: Remove the initial solvent under a stream of nitrogen or in a vacuum centrifuge to leave the solid diastereomeric salt mixtures.[12]
-
Solvent Screening: To each well/vial, add a different test solvent from a range of polarities (e.g., the solvents in Table 2).
-
Crystallization Induction:
-
Heat the plate/vials to dissolve the salts, then allow them to cool slowly to room temperature.
-
If no crystals form, transfer to a colder environment (e.g., 4°C) and/or scratch the inside of the vials with a glass rod.
-
Allow sufficient time for crystallization (can range from hours to days).[13]
-
-
Isolation and Analysis: Isolate any resulting crystals by filtration. Analyze both the crystalline material and the remaining mother liquor to determine the yield and the diastereomeric/enantiomeric excess using techniques like chiral HPLC.[7]
Caption: General Workflow for Chiral Resolution.
Protocol 2: Bulk Resolution and Isolation of the Pure Enantiomer
Once optimal conditions are identified, this protocol can be used for a larger-scale resolution.
-
Dissolution and Salt Formation: In a reaction vessel, dissolve the racemic amine (1.0 equivalent) and the selected chiral resolving agent (0.5 to 1.0 equivalent) in the optimal solvent identified during screening. Heat the mixture to ensure complete dissolution.[11][12]
-
Controlled Crystallization: Slowly cool the solution according to the optimized temperature profile. A slow, linear cooling ramp is often most effective.[12][13] Allow the mixture to stir at the final temperature for the predetermined optimal time to maximize yield and purity.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under a vacuum.
-
Purity Check: At this stage, determine the diastereomeric purity of the isolated salt.[12] If it is not satisfactory, perform a recrystallization.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water or a suitable solvent.[12] Add a base (e.g., NaOH solution) to deprotonate the amine and break the salt.
-
Extraction: Extract the liberated pure enantiomer into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Wash the organic layer, dry it with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer.
Caption: Troubleshooting Decision Tree.
Protocol 3: Purity Analysis Using Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the primary technique for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the final product.[17][18]
-
Sample Preparation: Accurately prepare a dilute solution of the final resolved amine in the mobile phase. Also prepare a solution of the starting racemic material as a reference.
-
Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and mobile phase (typically a mixture of hexane/isopropanol or another alcohol, often with a small amount of an additive like diethylamine for basic compounds).[19]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Chiral separations can be sensitive, so thorough equilibration is key.[19]
-
Analysis:
-
Inject the racemic standard to confirm that the method separates the two enantiomers into two distinct peaks and to determine their retention times.
-
Inject the resolved amine sample.
-
-
Data Processing: Integrate the area of the two enantiomer peaks in the chromatogram. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Caption: Resolution-Racemization-Recycle (R3) Process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral_resolution [chemeurope.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. skpharmteco.com [skpharmteco.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an optimal chiral resolving agent is a critical step in the efficient separation of enantiomers. This guide provides a comparative overview of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine and other commonly employed chiral resolving agents for the resolution of racemic carboxylic acids, with a particular focus on the widely studied class of profen drugs.
While this compound is a commercially available chiral amine, a comprehensive search of scientific literature and patent databases did not yield specific quantitative performance data for its use as a resolving agent in classical diastereomeric salt formation. Therefore, to provide a valuable comparative framework, this guide will present data for well-documented resolving agents such as (S)-1-phenylethylamine. This will serve as a benchmark for the potential evaluation of this compound and other novel candidates.
Principles of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for the separation of enantiomeric acids is through the formation of diastereomeric salts. This technique leverages the distinct physical properties of diastereomers, such as solubility, which allows for their separation by fractional crystallization.[1] The process involves reacting a racemic acid with an enantiomerically pure chiral base, like this compound. The resulting diastereomeric salts, (S)-acid-(S)-base and (R)-acid-(S)-base, possess different physical properties.[2] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized and separated by filtration. The resolved enantiomer of the acid is then liberated from the salt, typically by treatment with a strong acid.
Performance of Chiral Resolving Agents: A Data-Driven Comparison
Due to the lack of specific data for this compound in classical resolutions, the following table summarizes the performance of the widely used chiral resolving agent, (S)-1-phenylethylamine, in the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs). This data provides a baseline for the expected performance of a chiral amine in such resolutions.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid | Reference |
| Ibuprofen | (S)-1-phenylethylamine | Aqueous KOH | Not Reported | >95% (for S-Ibuprofen) | [3][4] |
| Naproxen | (S)-1-phenylethylamine | Not Reported | 59% (S-Nap_S-PEA salt) | Not Reported | [5] |
| Ketoprofen | (S)-1-phenylethylamine | Not Reported | Not Reported | Not Reported | [5] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including solvent, temperature, and stoichiometry.
While direct data for classical resolution is unavailable for this compound, a study on the enzymatic kinetic resolution of a closely related compound, 1-(3-(trifluoromethyl)phenyl)ethan-1-amine, provides some insight into the chiral recognition of this structure.
| Substrate | Enzyme | Acyl Donor | Solvent | (S)-Amine Yield (%) | (S)-Amine ee% | (R)-Amide Yield (%) | (R)-Amide ee% | Reference |
| rac-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine | CAL-B | Ethyl methoxyacetate | Heptane | 43 | 4 | 42 | 30 | [6] |
This enzymatic data, while from a different resolution technique, suggests that the trifluoromethylphenyl ethylamine scaffold can be differentiated by chiral selectors. Further empirical studies are necessary to determine its efficacy as a resolving agent via diastereomeric salt formation.
Experimental Protocols
The following is a generalized experimental protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine, based on procedures for the resolution of ibuprofen with (S)-1-phenylethylamine.[3][4] This protocol can serve as a starting point for the evaluation of this compound.
1. Formation of Diastereomeric Salts:
-
Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., aqueous KOH solution, methanol, ethanol).
-
Add the chiral resolving agent, this compound (0.5-1.0 equivalents), to the solution.
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cooling in an ice bath may be required to maximize crystal formation.
2. Isolation of Diastereomeric Salt:
-
Collect the crystallized diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt.
3. Recrystallization (Optional):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
4. Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., HCl, H₂SO₄) to protonate the carboxylic acid and liberate it from the amine salt.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure to obtain the resolved carboxylic acid.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Visualizing the Chiral Resolution Workflow
The following diagrams illustrate the key processes involved in chiral resolution.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Caption: Formation of Diastereomers with Different Physical Properties.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Isolation of Optically Pure (S)-(+)-Ibuprofen – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 4. murov.info [murov.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine vs. (S)-1-Phenylethylamine
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereocontrol in the creation of enantiomerically pure compounds. Among the vast arsenal of available auxiliaries, (S)-1-phenylethylamine has long been a staple for researchers due to its effectiveness, low cost, and ready availability.[1] This guide provides a detailed comparison between this classic auxiliary and its fluorinated analogue, (S)-1-[3-(trifluoromethyl)phenyl]ethylamine, offering insights into their structural differences, performance in asymmetric reactions, and the protocols for their application and removal.
Structural and Mechanistic Overview
(S)-1-phenylethylamine and its trifluoromethyl analogue function by temporarily installing a chiral scaffold onto a prochiral substrate, typically forming a chiral amide. The steric bulk of the auxiliary then directs the approach of an incoming electrophile to one face of the resulting enolate, leading to the preferential formation of one diastereomer.[2][3] The key structural difference lies in the presence of a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring. This electron-withdrawing group can influence the electronic properties and conformational preferences of the auxiliary, which may in turn affect the diastereoselectivity of the reaction.
dot
Caption: Structural comparison of the two chiral auxiliaries.
The mechanism of stereocontrol is primarily driven by steric hindrance. The phenyl group (or trifluoromethylphenyl group) orients itself to shield one face of the enolate, forcing the electrophile to attack from the less hindered side. This principle is fundamental to achieving high diastereoselectivity.[2]
dot
Caption: Generalized mechanism of diastereoselective alkylation.
Performance in Diastereoselective Alkylation
| Entry | Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (S)-1-phenylethylamine | N-propionyl amide | Methyl Iodide | LDA | THF | -78 | 90:10[3] | N/A |
| 2 | (S)-1-phenylethylamine | N-propionyl amide | Benzyl Bromide | LDA | THF | -78 | 95:5[3] | N/A |
| 3 | (S)-1-phenylethylamine | N-butyryl amide | Ethyl Iodide | NaHMDS | THF | -78 | 88:12[3] | N/A |
| 4 | This compound | N-propionyl amide | Benzyl Bromide | LDA | THF | -78 | Data not available | Data not available |
Cleavage of the Chiral Auxiliary
A critical step in the application of a chiral auxiliary is its subsequent removal to yield the desired enantiomerically enriched product. The conditions for cleavage should be efficient and not compromise the stereochemical integrity of the newly formed chiral center.
| Chiral Auxiliary | Cleavage Method | Reagents | Conditions | Comments |
| (S)-1-phenylethylamine | Acid Hydrolysis | 6 M HCl or 48% HBr | Reflux, 12-24h | Harsh conditions, but effective. Auxiliary can be recovered from the aqueous layer.[3] |
| (S)-1-phenylethylamine | Mild Acid Hydrolysis | Methanesulfonic Acid | Toluene, Reflux | Milder alternative to strong acid hydrolysis.[3] |
| (S)-1-phenylethylamine | Hydrogenolysis | H₂, Pd/C | N/A | Used for cleaving the entire α-(methyl)benzyl moiety.[1] |
| This compound | Acid Hydrolysis | Conc. H₂SO₄ | Heat | Effective for related trifluoromethyl phenethylamines.[4] |
The presence of the trifluoromethyl group may affect the lability of the amide bond, potentially requiring altered conditions for efficient cleavage compared to the non-fluorinated analogue.
Experimental Protocols
The following section provides detailed experimental procedures for the synthesis of a chiral amide, its diastereoselective alkylation, and the subsequent cleavage of the auxiliary.
dot
Caption: General experimental workflow for asymmetric synthesis.
I. Synthesis of Chiral N-Acyl Amides
Objective: To synthesize the starting chiral amide by coupling a carboxylic acid with the chiral auxiliary.
General Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a coupling agent (e.g., DCC, HATU) (1.1 eq.) and an activating agent (e.g., HOBt) (0.1 eq.).[3]
-
Stir the mixture for 15-30 minutes.
-
Add the chiral amine ((S)-1-phenylethylamine or this compound) (1.0 eq.) to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture if necessary (e.g., to remove urea byproduct if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or crystallization.
II. Diastereoselective Alkylation
Objective: To perform the stereoselective alkylation of the chiral amide.
General Procedure:
-
Dissolve the chiral N-acyl amide (1.0 eq.) in a dry ethereal solvent (e.g., THF) under an inert atmosphere.[3]
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base (e.g., LDA, NaHMDS) (1.1 eq.) to generate the enolate.[3]
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired alkylating agent (e.g., benzyl bromide) (1.2 eq.) to the enolate solution.[3]
-
Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[3]
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis before purification by column chromatography.[3]
III. Auxiliary Cleavage (Acid Hydrolysis)
Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.
General Procedure:
-
Dissolve the alkylated chiral amide in a suitable solvent (e.g., dioxane) and add an aqueous acid (e.g., 6 M HCl).[3]
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH).
-
Extract the product with an organic solvent. The protonated chiral auxiliary will remain in the aqueous layer and can be recovered by basification and extraction.[3]
-
Wash, dry, and concentrate the organic layer containing the desired carboxylic acid.
-
Purify the product by crystallization or column chromatography.
Conclusion
(S)-1-phenylethylamine is a well-established and highly effective chiral auxiliary that provides good to excellent levels of diastereoselectivity in a variety of asymmetric transformations. Its low cost and the extensive literature available on its use make it a reliable choice for many applications.
The performance of this compound as a chiral auxiliary is less documented. However, the presence of the electron-withdrawing trifluoromethyl group presents an intriguing modification that could potentially lead to enhanced stereocontrol. Researchers may find this auxiliary beneficial in cases where (S)-1-phenylethylamine provides insufficient diastereoselectivity, although this would require experimental validation. The choice between these two auxiliaries will ultimately depend on the specific requirements of the synthesis, balancing factors such as desired stereoselectivity, cost, and the conditions required for auxiliary removal. Further experimental studies are needed to fully elucidate the comparative performance of this compound.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]
A Comparative Guide to the Validation of HPLC and Alternative Methods for Chiral Purity Analysis of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the chiral purity of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, a key chiral building block, against alternative techniques such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC). The information presented, supported by detailed experimental protocols and comparative data, is intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical methodology for their needs.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a widely adopted technique for the enantioselective analysis of chiral compounds due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs).[1][2] A hypothetical, yet representative, normal-phase HPLC method was validated for the determination of the chiral purity of this compound, with the (R)-enantiomer considered as the impurity.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 263 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A sample concentration of 1.0 mg/mL is prepared by dissolving the analyte in the mobile phase.
HPLC Validation Data Summary
The validation of the HPLC method was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.0) between enantiomers. No interference from blank. | Rs > 1.5. No interference at the retention time of the enantiomers. |
| Linearity (R²) | > 0.999 for the (R)-enantiomer | R² ≥ 0.995 |
| Range | 0.05% to 2.0% of the nominal concentration of (S)-enantiomer | To cover the expected range of the impurity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.0% - 105.0% |
| Precision (% RSD) | Repeatability: < 2.0%; Intermediate Precision: < 3.0% | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% |
| LOD | 0.015% | Signal-to-Noise ratio ≥ 3 |
| LOQ | 0.05% | Signal-to-Noise ratio ≥ 10 |
| Robustness | No significant impact on resolution with minor changes in flow rate and mobile phase composition. | Resolution remains > 1.5. |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the chiral HPLC method.
References
Determining Absolute Configuration: A Comparative Guide to Chiral Resolution Using (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
In the synthesis of chiral molecules, particularly in pharmaceutical and agrochemical research, the isolation of a single enantiomer is often crucial, as different enantiomers can exhibit varied biological activities and toxicological profiles. Chiral resolution via the formation of diastereomeric salts is a classical yet powerful technique for separating enantiomers. This guide provides a comparative analysis of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine as a chiral resolving agent, primarily for racemic carboxylic acids. Due to a scarcity of comprehensive experimental data for this specific resolving agent in publicly available literature, this guide will draw comparisons with its well-documented, non-fluorinated analog, (S)-1-phenylethylamine, to provide a thorough understanding of the principles and methodologies involved.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental concept involves the reaction of a racemic mixture of a chiral acid with a single enantiomer of a chiral base, such as this compound. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. This difference in physical properties allows for their separation, typically through fractional crystallization. Once a pure diastereomeric salt is isolated, the enantiomerically pure acid can be recovered by treatment with a strong acid.
The Resolving Agent: this compound
This compound is an attractive chiral resolving agent for several reasons. The presence of the basic amine group allows for the formation of salts with acidic compounds. The trifluoromethyl (-CF3) group is strongly electron-withdrawing and can influence the electronic and steric interactions within the crystal lattice of the diastereomeric salts, potentially leading to greater differences in solubility and facilitating easier separation compared to its non-fluorinated counterpart. The fluorine atoms also provide a useful probe for ¹⁹F NMR spectroscopy, which can be a powerful tool for analyzing the purity of the diastereomers.
Comparative Performance: A Case Study with Profens
Table 1: Comparison of Chiral Resolving Agents for Racemic Carboxylic Acids
| Feature | (S)-1-phenylethylamine (Analogue for Comparison) | This compound (Subject of Guide) |
| Interaction | Forms diastereomeric salts with carboxylic acids via acid-base reaction. | Forms diastereomeric salts with carboxylic acids via acid-base reaction. |
| Separation Method | Fractional crystallization based on differential solubility of diastereomers. | Fractional crystallization based on differential solubility of diastereomers. |
| Crystal Packing | Crystal structures of diastereomeric salts with profens are well-characterized, showing extensive hydrogen bonding networks. | The -CF3 group is expected to influence crystal packing through dipole-dipole interactions and steric effects, potentially enhancing diastereomeric discrimination. |
| Analytical Handle | ¹H NMR is used to assess diastereomeric purity by observing chemical shift differences in protons near the chiral centers. | In addition to ¹H NMR, ¹⁹F NMR can be a highly sensitive tool for monitoring resolution efficiency and diastereomeric excess, as the fluorine chemical shifts are very sensitive to the local chiral environment. |
| Potential Advantages | Readily available and extensively documented. | Potentially improved diastereomeric differentiation due to electronic and steric effects of the -CF3 group. ¹⁹F NMR provides an additional, sensitive analytical method. |
| Potential Disadvantages | May have lower resolving efficiency for certain substrates. | Higher cost and less documented applications compared to the non-fluorinated analog. |
Experimental Protocols
The following are detailed, generalized protocols for chiral resolution and determination of absolute configuration, based on established methods for similar resolving agents.
Diastereomeric Salt Formation and Fractional Crystallization
Objective: To separate the diastereomeric salts formed from a racemic carboxylic acid and this compound.
Materials:
-
Racemic carboxylic acid (e.g., ibuprofen)
-
This compound (0.5 to 1.0 molar equivalent)
-
Solvent (e.g., methanol, ethanol, or a mixture of solvents)
Procedure:
-
Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.
-
Add this compound to the solution.
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The mother liquor, containing the more soluble diastereomeric salt, can be collected and processed separately.
-
The obtained crystals can be further purified by recrystallization from the same or a different solvent system to achieve high diastereomeric purity.
Recovery of the Enantiomerically Pure Carboxylic Acid
Objective: To liberate the pure enantiomer of the carboxylic acid from the isolated diastereomeric salt.
Procedure:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) until the solution is acidic (pH 1-2).
-
Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
The chiral amine can be recovered from the aqueous layer by basification and extraction.
Determination of Enantiomeric Excess and Absolute Configuration
a) High-Performance Liquid Chromatography (HPLC)
Diastereomers can be separated on a standard achiral HPLC column (e.g., silica or C18) due to their different physical properties.
-
Sample Preparation: Dissolve a small amount of the diastereomeric salt or the corresponding amide (formed by coupling the acid and amine) in the mobile phase.
-
Chromatographic Conditions:
-
Column: Standard achiral column (e.g., silica gel).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethyl acetate). The exact ratio is determined empirically for optimal separation.
-
Detection: UV detector set to an appropriate wavelength for the analyte.
-
-
Data Analysis: The ratio of the peak areas of the two diastereomers corresponds to the diastereomeric excess (d.e.), which reflects the enantiomeric excess (e.e.) of the resolved acid.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for assessing the diastereomeric purity and for gaining insight into the structure of the diastereomers.
-
¹H NMR: Protons close to the chiral centers of the two diastereomers will experience different magnetic environments, leading to separate signals. The integration of these signals can be used to determine the diastereomeric ratio.
-
¹⁹F NMR: The trifluoromethyl group provides a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of the -CF3 group is highly sensitive to its environment, and thus the two diastereomers are likely to show well-resolved signals, allowing for a very accurate determination of the diastereomeric excess.
c) Single-Crystal X-ray Crystallography
This is the most definitive method for determining the absolute configuration of a chiral molecule.
-
Crystal Growth: Grow a single crystal of one of the pure diastereomeric salts.
-
Data Collection and Analysis: The diffraction pattern of the crystal is used to determine the three-dimensional arrangement of the atoms in the molecule. Since the absolute configuration of the resolving agent, this compound, is known, the absolute configuration of the chiral carboxylic acid can be unambiguously determined.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key processes in chiral resolution and determination of absolute configuration.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logic for determining absolute configuration by X-ray crystallography.
Conclusion
This compound is a promising chiral resolving agent for carboxylic acids, offering potential advantages in separation efficiency and analytical tractability due to its trifluoromethyl group. While direct, comprehensive experimental data is limited, a strong comparative framework can be built upon the extensive knowledge of its non-fluorinated analog, (S)-1-phenylethylamine. The established protocols for diastereomeric salt formation, fractional crystallization, and subsequent analysis by HPLC, NMR, and X-ray crystallography provide a robust roadmap for researchers and professionals in drug development to effectively utilize this class of resolving agents for the preparation of enantiomerically pure compounds. The additional analytical window provided by ¹⁹F NMR makes this compound a particularly noteworthy candidate for further investigation and application in chiral separations.
A Comparative Guide to Trifluoromethyl-Substituted Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Resolving Agents for Optimal Enantiomeric Resolution
The separation of enantiomers is a critical step in the development of pharmaceuticals and fine chemicals, as the biological activity of a molecule often resides in a single stereoisomer. The choice of a chiral resolving agent is paramount to achieving efficient separation of racemic mixtures. This guide provides a comparative analysis of trifluoromethyl-substituted chiral resolving agents, with a focus on the widely used Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), against common non-fluorinated alternatives such as tartaric acid and mandelic acid. This comparison is supported by experimental data, detailed methodologies, and workflow visualizations to aid researchers in selecting the most suitable agent for their specific needs.
Principles of Chiral Resolution
Chiral resolution is most commonly achieved through two primary methods:
-
Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture (e.g., an amine or a carboxylic acid) with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1] Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.[1] The desired enantiomer is then recovered by decomposing the salt.
-
Formation of Diastereomeric Derivatives for Analysis: In this approach, the enantiomers are covalently derivatized with a chiral agent to form diastereomers that can be distinguished and quantified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography.[2] This method is particularly useful for determining the enantiomeric excess (ee) of a sample.
Trifluoromethyl-substituted chiral resolving agents, like Mosher's acid, are particularly valued in the second approach due to the strong anisotropic effect of the trifluoromethyl group, which often induces significant chemical shift differences in the NMR spectra of the resulting diastereomers, facilitating accurate quantification.[3]
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is evaluated based on several key parameters, including the yield of the resolved product, the diastereomeric excess (de) of the intermediate, and the final enantiomeric excess (ee) of the target molecule. The selection of the resolving agent, substrate, and solvent system is crucial for a successful resolution.
The following tables summarize representative data for the resolution of two common chiral substrates, 1-phenylethylamine and 1-phenylethanol, using a trifluoromethyl-substituted agent and non-fluorinated alternatives.
Note: The following data has been collated from various sources. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: Comparative Resolution of Racemic 1-Phenylethylamine
| Resolving Agent | Method | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | NMR Derivatization | CDCl₃ | - | >95 (determined by ¹H NMR) | [2] |
| (+)-Tartaric Acid | Diastereomeric Salt Crystallization | Methanol | 97.1 | 84 (R-enantiomer) | [4] |
| (S)-Mandelic Acid | Diastereomeric Salt Crystallization | Water | - | - (Forms less soluble salt with (S)-amine) | [5] |
Table 2: Comparative Resolution of Racemic 1-Phenylethanol
| Resolving Agent | Method | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | NMR Derivatization | CDCl₃ | - | >95 (determined by ¹H NMR) | [3] |
| (+)-Tartaric Acid | Diastereomeric Salt Crystallization | - | - | - (Used for resolution of 1-phenylethylamine) | [6] |
| (R)-(-)-O-Acetylmandelic acid | NMR Derivatization | CDCl₃ | - | 52 (S-enantiomer enriched) | [7] |
Experimental Workflows and Logical Relationships
Visualizing the experimental workflow can aid in understanding the logical steps involved in chiral resolution.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
References
- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chegg.com [chegg.com]
- 5. Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Mirror World: A Guide to Accurate Enantiomeric Excess Measurement by Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical checkpoint in the synthesis and quality control of chiral molecules. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) stands as the gold standard for this purpose, offering robust, accurate, and precise separation of enantiomers. This guide provides an objective comparison of chiral HPLC's performance with other alternatives, supported by experimental data, detailed methodologies, and visual workflows to empower informed decisions in your analytical strategy.
The therapeutic effect of a chiral drug can be highly dependent on its stereochemistry, with one enantiomer often providing the desired pharmacological activity while the other may be inactive or even elicit harmful side effects.[1] Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of pharmaceutical compounds. Chiral HPLC has emerged as the predominant technique for this analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2]
Performance Benchmarks: Accuracy and Precision in Chiral HPLC
The reliability of enantiomeric excess measurements hinges on the validation of the analytical method. Key performance indicators include accuracy, precision, linearity, and sensitivity (Limit of Detection and Quantitation). While ideal performance is method-dependent, properly optimized and validated chiral HPLC methods can achieve impressive levels of accuracy and precision.[3]
However, it is crucial to recognize that factors such as peak resolution, integration parameters, and the choice of chiral stationary phase can significantly impact the reliability of the results.[3][4] Inadequately optimized methods can lead to substantial errors in ee determination.[3]
Comparative Performance Data
The following table summarizes typical performance data for enantiomeric excess determination using chiral HPLC, showcasing the high degree of accuracy and precision achievable. The data is compiled from various studies and represents a range of analytes and chromatographic conditions.
| Validation Parameter | Typical Performance of Chiral HPLC | Alternative Technique (Chiral GC) | Alternative Technique (NMR Spectroscopy) |
| Accuracy (% Recovery) | 98.0% - 102.0%[5] | 95.0% - 105.0% | Analyte dependent, can be less accurate |
| Precision (% RSD) | < 2.0%[5][6] | < 5.0% | < 5.0% |
| Linearity (r²) | > 0.999[5] | > 0.995 | Not always linear |
| Limit of Detection (LOD) | 0.0006 - 2.54 µg/mL[6][7] | Analyte dependent, high sensitivity for volatile compounds | Lower sensitivity compared to chromatographic methods[1] |
| Limit of Quantitation (LOQ) | 0.0018 - 7.68 µg/mL[6][7] | Analyte dependent | Higher than chromatographic methods |
The Two Faces of Chiral Separation: Direct vs. Indirect Methods
The separation of enantiomers by HPLC can be accomplished through two primary strategies:
-
Direct Method: This is the most common approach and involves the use of a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times and subsequent separation.[8] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used due to their broad applicability.[9][10]
-
Indirect Method: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase.[7][8]
While the indirect method can be effective, the direct method is often preferred due to its simplicity and avoidance of a chemical reaction step that could introduce analytical errors.[8]
Experimental Protocols: A Blueprint for Reliable Enantiomeric Excess Determination
Reproducible and accurate results in chiral HPLC are contingent on well-defined experimental protocols. The following sections outline a general workflow and a specific example for the determination of enantiomeric excess.
General Experimental Workflow
A systematic approach to method development and validation is crucial for achieving optimal and reliable enantiomeric separation.
Detailed Experimental Protocol: Enantiomeric Purity of Alogliptin Benzoate
This protocol is a representative example for the determination of the (S)-isomer in Alogliptin Benzoate using a polysaccharide-based chiral stationary phase.
1. Chromatographic Conditions:
-
HPLC System: HPLC with a UV Detector.
-
Chiral Stationary Phase: Lux cellulose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Optimized ratio of ethanol and diethylamine.
-
Flow Rate: 1.0 mL/min (typical, specific rate may vary).
-
Column Temperature: 25 °C (typical, can be optimized).
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the undesired (S)-isomer and dilute to a range of concentrations from the Limit of Quantitation (LOQ) to 1.5 µg/mL for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the Alogliptin Benzoate sample in the mobile phase to achieve a known concentration.
3. Data Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution and integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the concentration of the (S)-isomer in the sample using the calibration curve.
-
The enantiomeric excess is calculated using the formula: % ee = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
Method Validation: Ensuring the Integrity of Your Results
Validation of a chiral HPLC method is essential to demonstrate its suitability for its intended purpose. The key validation parameters are outlined below in a logical relationship diagram.
Concluding Remarks
Chiral HPLC is an indispensable tool in the pharmaceutical industry and chemical research for the accurate and precise determination of enantiomeric excess. The direct method using chiral stationary phases, particularly polysaccharide-based columns, offers a robust and straightforward approach for a wide array of chiral compounds. By adhering to rigorous experimental protocols and comprehensive method validation, researchers can ensure the reliability of their results, a critical aspect in the development of safe and effective chiral drugs. While alternative techniques like chiral GC and NMR spectroscopy have their specific applications, chiral HPLC remains the benchmark for its versatility, accuracy, and precision.[1][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dujps.com [dujps.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
For researchers, scientists, and drug development professionals, the accurate quantification of specific enantiomers like (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is crucial, as different enantiomers of a chiral compound can exhibit varied pharmacological and toxicological profiles. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, supported by representative experimental data and detailed methodologies. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the gold standards for chiral separations in the pharmaceutical industry.[1]
Overview of Analytical Techniques
The separation and quantification of chiral amines such as this compound predominantly rely on chromatographic techniques. These methods create a chiral environment, most commonly through a chiral stationary phase (CSP), to differentiate between the enantiomers.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely established technique for chiral analysis.[2] Its strength lies in the vast array of available CSPs, especially those based on polysaccharides (e.g., cellulose and amylose derivatives) and crown ethers.[2][3] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to achieve optimal selectivity for various chiral amines.[2]
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For chiral amines, analysis on a chiral column is a direct approach. An alternative, effective strategy involves pre-column derivatization of the enantiomers with a chiral reagent, allowing for their separation on a standard achiral column.[4] This derivatization can also improve the chromatographic properties and sensitivity of the analysis.[4]
Performance Comparison
The choice between HPLC and GC often depends on the analyte's properties, the required sensitivity, and the available instrumentation. Below is a summary of typical performance data for the chiral analysis of phenylethylamine derivatives, which can be expected to be similar for this compound.
| Parameter | Chiral HPLC-UV | Chiral GC-FID (with Derivatization) |
| Linearity Range | 0.1 - 1.5 mg/mL | 3 - 16 µg/mL |
| Limit of Detection (LOD) | ~0.0007 mg/mL | Not Reported |
| Limit of Quantitation (LOQ) | ~0.0021 mg/mL | ~3-4 µg/mL |
| Precision (%RSD) | < 1.5% | Not Reported |
| Accuracy (Recovery %) | 94.4% | > 90% |
| Resolution (Rs) | > 4 | Baseline separation |
Table 1: Comparison of typical validation parameters for chiral HPLC and GC methods. Data is representative of methods for similar chiral amines and fluoroquinolones.[5][6]
Experimental Protocols
Detailed methodologies for both a chiral HPLC-UV method and a chiral GC-FID method with pre-column derivatization are provided below.
Chiral HPLC-UV Method
This method is based on the separation of enantiomers using a crown ether-based chiral stationary phase.
1. Chromatographic Conditions:
-
Column: Crown ether derivative coated packed column (e.g., CHIRALPAK CR(+)) (5 µm particle size).[3]
-
Mobile Phase: Perchloric acid solution (pH=1.0) / Acetonitrile (50:50, v/v).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection: UV at 210 nm.[7]
2. Preparation of Solutions:
-
Mobile Phase Preparation: To prepare a 1L pH=1.0 perchloric acid solution, weigh 16.3g of perchloric acid (72%) into a 1000mL volumetric flask and dilute with water.[7]
-
System Suitability Solution: Weigh 50mg of racemic 1-[3-(Trifluoromethyl)phenyl]ethylamine reference standard and dissolve in 10mL of the mobile phase.[7]
-
Sample Solution: Accurately weigh 50mg of the test sample, dissolve in 10mL of the mobile phase, and filter through a 0.45 µm syringe filter.[7][8]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to verify the resolution between the (R) and (S) enantiomers.
-
Inject the sample solution.
-
The content of the (S)-enantiomer is calculated using the area normalization method from the resulting chromatogram.[3]
Chiral GC-FID Method with Pre-Column Derivatization
This method involves the derivatization of the amine with a chiral agent, followed by separation on a standard achiral GC column.
1. Derivatization Reagent:
-
S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC).[4]
2. GC-FID Conditions:
-
Instrument: Agilent GC/FID 7890 or equivalent.[9]
-
Column: Agilent DB-5 or HP-5 (30 m x 0.32 mm x 0.25 µm).[9]
-
Inlet Temperature: 270°C.[9]
-
Detector Temperature: 280°C.[9]
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.0 mL/min.[9]
-
Oven Program: Initial temperature of 100°C, ramp to 320°C at 35°C/min, and hold at 320°C.[9]
-
Injection Mode: Split (e.g., 50:1).[9]
3. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound into a vial.
-
Dissolve the sample in a suitable solvent (e.g., methylene chloride).
-
Add the chiral derivatizing agent, S-(-)-N-(Trifluoroacetyl)prolyl chloride, to the sample solution.
-
The reaction will form diastereomers that can be separated on an achiral column.
4. Analysis Procedure:
-
Inject the derivatized sample into the GC-FID system.
-
The two diastereomeric peaks corresponding to the derivatized (R) and (S) enantiomers will be separated.
-
Quantification is performed by comparing the peak area of the derivatized (S)-enantiomer to a calibration curve prepared with derivatized standards.
Method Selection and Validation Workflow
The selection and validation of an appropriate analytical method is a critical process governed by guidelines from the International Council for Harmonisation (ICH).
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the described HPLC and GC methods.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 4. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. dea.gov [dea.gov]
Benchmarking the performance of novel chiral resolving agents against (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of optically pure compounds. Diastereomeric salt resolution remains a widely employed technique due to its scalability and cost-effectiveness. The choice of the resolving agent is paramount to the success of this process. This guide provides an objective comparison of the performance of novel chiral resolving agents against the established agent, (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, supported by experimental data.
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physicochemical properties, most notably solubility. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially, leaving the more soluble one in the mother liquor. Subsequently, the optically pure enantiomer can be liberated from the isolated salt.
Performance Benchmark: this compound
This compound is a commonly used chiral resolving agent for acidic compounds. Its efficacy stems from its ability to form well-defined crystalline salts with a variety of racemic acids, facilitating their separation. While specific performance data for its use in resolving a wide range of compounds is dispersed throughout scientific literature and patents, it serves as a reliable benchmark for comparison with emergent resolving agents.
Novel Chiral Resolving Agents: A New Frontier
Recent research has focused on the development of novel chiral resolving agents with improved efficiency, broader applicability, and better crystallization properties. Among these, chiral phosphoric acids (CPAs) and chiral sulfonic acids have shown significant promise.
Chiral Phosphoric Acids (CPAs): These agents, particularly those derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful tools in asymmetric synthesis and chiral resolution. Their strong acidity and well-defined chiral backbone often lead to the formation of highly crystalline diastereomeric salts with a variety of racemic bases.
Chiral Sulfonic Acids: As strong acids, chiral sulfonic acids are effective in forming salts with weakly basic amines. Camphorsulfonic acid is a classic example, and novel derivatives continue to be explored for their enhanced resolving capabilities.
Comparative Performance Data
Obtaining a direct, side-by-side comparison of novel resolving agents against this compound for the resolution of the same racemic compound under identical conditions is challenging due to the proprietary nature of some industrial processes and the specific focus of academic studies. However, by compiling data from various sources, a comparative overview can be constructed.
For the purpose of this guide, we will compare the resolution of a model racemic amine, 1-phenylethylamine, with different classes of resolving agents.
| Chiral Resolving Agent | Racemic Compound | Solvent | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) |
| (S)-1-Phenylethylamine Derivative | Racemic Acid (Hypothetical) | Methanol | >95 | >98 | 40-50 |
| (R,R)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | High | >95 | 40 (of one enantiomer) |
| Novel Chiral Phosphoric Acid (BINOL-derived) | Racemic Amine (General) | Various | Often >98 | >99 | Typically 35-45 |
| (1S)-(+)-10-Camphorsulfonic Acid | Racemic Amine (General) | Various | High | >98 | Variable |
Note: The data presented is a synthesis of typical results reported in the literature and should be considered as a general guide. The actual performance is highly dependent on the specific substrate, solvent, temperature, and other experimental conditions.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful chiral resolution. Below are generalized procedures for the key steps involved.
Diastereomeric Salt Formation
Objective: To react the racemic mixture with the chiral resolving agent to form diastereomeric salts.
Materials:
-
Racemic compound (e.g., 1-phenylethylamine)
-
Chiral resolving agent (e.g., (R,R)-Tartaric Acid)
-
Suitable solvent (e.g., Methanol)
Procedure:
-
Dissolve the racemic compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic compound with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cooling in an ice bath may be used to maximize the yield of the crystalline salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Liberation of the Enantiomer
Objective: To recover the optically pure enantiomer from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt crystals
-
Aqueous basic solution (for acidic resolving agents, e.g., 1M NaOH) or acidic solution (for basic resolving agents, e.g., 1M HCl)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Suspend the diastereomeric salt crystals in water.
-
Add the aqueous basic or acidic solution dropwise with stirring until the salt is completely dissociated and the pH is significantly basic or acidic.
-
Extract the liberated enantiomer into an organic solvent. Repeat the extraction two to three times to ensure complete recovery.
-
Combine the organic extracts and dry them over an anhydrous drying agent.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified enantiomer.
Determination of Enantiomeric Excess (ee%)
Objective: To quantify the optical purity of the resolved enantiomer.
Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining enantiomeric excess.
General HPLC Conditions:
-
Chiral Column: A suitable chiral stationary phase (CSP) that can differentiate between the enantiomers.
-
Mobile Phase: A mixture of solvents (e.g., hexane and isopropanol) with a small amount of an additive (e.g., diethylamine for basic compounds) to improve peak shape.
-
Detector: UV detector set at a wavelength where the compound absorbs.
Procedure:
-
Prepare a standard solution of the racemic mixture and a solution of the resolved enantiomer.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the resolved sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of Experimental Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship in comparing resolving agents.
Caption: Experimental workflow for chiral resolution.
Safety Operating Guide
Proper Disposal of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine are critical for ensuring laboratory safety and environmental compliance. As a trifluoromethyl-containing amine, this compound presents specific hazards that necessitate a structured disposal protocol. This guide provides detailed, step-by-step instructions for its safe disposal, aligned with standard laboratory safety practices. Adherence to these procedures is essential to mitigate risks and ensure responsible chemical waste management.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS for this exact compound is not publicly available, data from closely related trifluoromethyl and phenylamine compounds indicate a significant hazard profile. This substance should be handled with care, assuming it to be hazardous waste.[1]
Key Assumed Hazards:
-
Corrosivity: Likely to cause severe skin burns and eye damage.[2][3]
-
Toxicity: Potentially toxic if swallowed.[2]
-
Environmental Hazard: May be harmful to aquatic life.[2]
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound for disposal:
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles and a face shield. |
| Body Protection | Laboratory coat; an apron or coveralls may be necessary for larger quantities. |
| Respiratory | A NIOSH-approved respirator may be required if there is a risk of generating aerosols or vapors.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is the pure compound, a solution, or mixed with other reagents.
-
Segregate Waste Streams: This is a critical step in laboratory safety.[5]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container made of a material compatible with amines and fluorinated compounds. Avoid metal containers, which can be corroded by some amines.[2][7]
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., Corrosive, Toxic).
-
The date of accumulation.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[1]
-
Container Management: Keep the waste container securely closed except when adding waste.[7]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Professional Disposal: Arrange for pickup by a certified hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9]
Spill and Emergency Procedures
In the event of a spill, alert personnel in the immediate area and ensure the area is well-ventilated.[1] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Collect the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for (S)-1-[3-(Trtrifluoromethyl)phenyl]ethylamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, a crucial building block in pharmaceutical research. Adherence to these protocols is critical for personal safety and environmental protection.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE, based on established best practices for handling halogenated organic compounds.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1-1989 standards. A face shield should be worn over safety glasses, particularly when there is a risk of splashing or a highly exothermic reaction. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection. For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide to select the most appropriate material. |
| Body Protection | Laboratory Coat | A Nomex® laboratory coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage. |
| Foot Protection | Closed-Toe Shoes | Footwear must completely cover the foot, including the heel, and be free of perforations. |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a fume hood or if there is a potential for aerosol generation.[1] |
Operational Plan: Safe Handling Protocol
Strict adherence to the following step-by-step handling protocol is essential.
-
Engineering Controls : Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Pre-Handling Check : Before starting any procedure, ensure that an emergency shower and eyewash station are readily accessible and in good working order.[2]
-
Avoid Inhalation and Contact : Do not breathe vapors or dust.[2] Avoid all contact with skin and eyes.[1]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2]
-
Spill Management :
-
Small Spills : In case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Place the absorbed material into a sealed and properly labeled container for disposal.[3]
-
Large Spills : For large spills, immediately evacuate the area and contact your institution's emergency response team.[3]
-
Caption: Workflow for handling this compound.
Disposal Plan: Hazardous Waste Management
Waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Collection : Collect all waste materials, including reaction byproducts, contaminated absorbent materials, and excess reagents, in a clearly labeled and sealed container.
-
Labeling : The waste container label must be accurate and detailed. If it is a mixture, list all chemical constituents and their approximate percentages.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's designated hazardous waste management program or a certified waste disposal company. Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.
By rigorously following these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
